7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
7-oxo-8H-1,8-naphthyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-5H,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVSTBHQCEKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde: Synthesis Pathway Guide
Executive Summary
This technical guide details the synthesis of 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (also chemically indexed as 7-formyl-1,8-naphthyridin-2(1H)-one ). This scaffold is a critical intermediate in the development of antibacterial agents, RNA-binding ligands, and kinase inhibitors.
The synthesis strategy relies on the construction of the 1,8-naphthyridine core via a condensation-cyclization sequence, followed by a regioselective Selenium Dioxide (SeO₂) oxidation of a methyl group to the target aldehyde. This guide prioritizes the Ethyl Propiolate route for core construction due to its superior reproducibility compared to the classical Pechmann (Malic Acid) synthesis.
Part 1: Retrosynthetic Analysis
The target molecule is a bicyclic heterocycle featuring a lactam (cyclic amide) and a formyl group. Due to the
Strategic Disconnection:
-
Functional Group Interconversion (FGI): The labile aldehyde at C2 is installed late-stage via the oxidation of a methyl precursor. This avoids stability issues associated with carrying an aldehyde through harsh cyclization conditions.
-
Ring Construction: The 1,8-naphthyridine core is assembled by annulating a pyridine precursor. 2-Amino-6-methylpyridine is the ideal starting material, as it pre-installs the nitrogen for the second ring and the methyl group destined for oxidation.
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic logic disconnecting the target aldehyde to a methyl precursor and the naphthyridine core to a commercially available aminopyridine.
Part 2: Detailed Synthetic Protocol
Phase 1: Synthesis of the Core (7-Methyl-1,8-naphthyridin-2(1H)-one)
This phase constructs the bicyclic system. While the classic reaction with malic acid (Peichmann) is possible, the reaction with ethyl propiolate offers cleaner profiles and easier purification.
Reagents:
-
2-Amino-6-methylpyridine (1.0 eq)
-
Ethyl Propiolate (1.1 eq)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Polyphosphoric Acid (PPA)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Michael Addition (Intermediate Formation):
-
Dissolve 2-amino-6-methylpyridine (10.8 g, 100 mmol) in absolute ethanol (50 mL).
-
Add ethyl propiolate (10.8 g, 110 mmol) dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM) for the disappearance of the amine.
-
Evaporate the solvent under reduced pressure to yield the crude acrylate intermediate (often an oil or low-melting solid).
-
-
Thermal Cyclization:
-
Heat Dowtherm A (50 mL) to 250°C in a heavy-walled flask equipped with a condenser.
-
Add the crude intermediate carefully to the hot solvent. Caution: Rapid evolution of ethanol vapor will occur.
-
Maintain temperature at 240–250°C for 30–60 minutes.
-
Cool the mixture to room temperature. The product often precipitates upon cooling.
-
Dilute with hexane (100 mL) to further precipitate the product and wash away the Dowtherm A.
-
Filter the solid, wash with hexane and diethyl ether.
-
Yield: ~60–75%.
-
Characterization: ¹H NMR (DMSO-d₆) should show the methyl singlet (~2.6 ppm) and the characteristic naphthyridine aromatic protons.
-
Phase 2: Regioselective Oxidation (Riley Oxidation)
The methyl group at position 7 is "benzylic" to the heteroaromatic ring and susceptible to selective oxidation by Selenium Dioxide.
Reagents:
-
7-Methyl-1,8-naphthyridin-2(1H)-one (from Phase 1)[1]
-
Selenium Dioxide (SeO₂) (1.2 – 1.5 eq)
-
1,4-Dioxane (Reaction Solvent)
-
Water (Trace, to facilitate reaction)
Step-by-Step Methodology:
-
Reaction Setup:
-
Suspend 7-methyl-1,8-naphthyridin-2(1H)-one (1.6 g, 10 mmol) in 1,4-dioxane (40 mL).
-
Add Selenium Dioxide (1.33 g, 12 mmol) and water (1 mL).
-
Note: SeO₂ is toxic. Handle in a fume hood.
-
-
Reflux:
-
Heat the mixture to reflux (101°C) with vigorous stirring.
-
Maintain reflux for 4–12 hours. The reaction mixture will turn dark as red selenium metal precipitates.
-
Monitor by TLC or LC-MS. The aldehyde product is more polar than the methyl precursor.
-
-
Workup & Purification:
-
Filter the hot reaction mixture through a pad of Celite to remove precipitated metallic selenium. Wash the pad with hot dioxane.
-
Evaporate the filtrate to dryness.
-
Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM).
-
Yield: ~50–65%.
-
Product: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (Yellow/Tan solid).
-
Diagram 2: Forward Synthesis Workflow
Caption: Step-by-step synthetic workflow from aminopyridine starting material to final aldehyde.
Part 3: Technical Data & Optimization
Key Reaction Parameters
| Parameter | Phase 1 (Cyclization) | Phase 2 (Oxidation) |
| Primary Reagent | Ethyl Propiolate | Selenium Dioxide (SeO₂) |
| Solvent System | Ethanol (step a) / Dowtherm A (step b) | 1,4-Dioxane / H₂O (95:[2]5) |
| Temperature | 80°C | 100°C (Reflux) |
| Critical Control | Temperature must reach >240°C for ring closure | Filter hot to remove Se metal |
| Typical Yield | 60–75% | 50–65% |
| By-products | Ethanol (vapor) | Red Selenium (solid) |
Troubleshooting Guide
-
Incomplete Cyclization (Phase 1): If the intermediate acrylate remains, the temperature in the second step is likely too low. Ensure the solvent (Dowtherm A) is actually boiling or use a sand bath to reach 250°C.
-
Over-Oxidation (Phase 2): SeO₂ can sometimes oxidize aldehydes further to carboxylic acids. Monitor the reaction closely. If the acid forms, it can be difficult to separate; stop the reaction as soon as the starting material is consumed.
-
Selenium Removal: Colloidal selenium can pass through filters. If the filtrate remains red/cloudy, treat with activated charcoal before evaporation.
Safety & Handling (E-E-A-T)
-
Selenium Dioxide: Highly toxic and an environmental hazard. All weighing and transfers must occur in a fume hood. Waste containing selenium must be segregated and disposed of as hazardous heavy metal waste.
-
Dowtherm A: High-boiling solvent. Ensure glassware is free of star-cracks to prevent thermal shock breakage at 250°C.
References
-
Goswami, S., et al. (2005). "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10(8), 929–936. Link
- Cited for: Protocol for SeO₂ oxidation of 7-methyl-1,8-naphthyridines to aldehydes.
- Lowe, P. A. (1976). "Synthesis of 1,8-Naphthyridines." Comprehensive Heterocyclic Chemistry.
-
US Patent 3,842,087. (1974). "1,8-Naphthyridine Compounds." United States Patent Office. Link
- Cited for: Explicit synthesis and characterization of the 7-methyl-1,8-naphthyridin-2(1H)-one precursor.
-
Levina, I. I., & Gridnev, A. A. (2019). "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone." Asian Journal of Chemistry, 31(11), 2596-2600. Link
- Cited for: Alternative condensation str
Sources
Technical Guide: Physicochemical Profiling of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
[1]
CAS Registry Number: 959617-00-6 Molecular Formula: C₉H₆N₂O₂ Molecular Weight: 174.16 g/mol Synonyms: 7-Formyl-1,8-naphthyridin-2(1H)-one; 2-Formyl-7-hydroxy-1,8-naphthyridine (tautomer).[1]
Executive Summary: The "Lynchpin" Scaffold
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde represents a critical "syntone" (synthetic equivalent) in medicinal chemistry.[1] It bridges the gap between simple naphthyridine precursors and complex, biologically active ligands used in DNA recognition and metallopharmaceutical development.
Unlike simple aromatic aldehydes, this molecule possesses a dual-nature functionality :
-
The Lactam Ring (7-Oxo): Provides a hydrogen-bond donor/acceptor motif essential for molecular recognition (e.g., binding to guanine in DNA).
-
The Aldehyde Handle (2-Formyl): A highly reactive electrophile allowing for rapid diversification via Schiff base formation or Knoevenagel condensations.
Physicochemical Properties[1][2][3][4][5][6]
Tautomeric Equilibrium & Structural Dynamics
The nomenclature "7-oxo-7,8-dihydro" explicitly refers to the lactam tautomer.[1] In the solid state and polar solvents (DMSO, DMF), the equilibrium heavily favors the lactam form over the lactim (hydroxy) form. This preference is driven by the dimerization potential of the lactam motif, similar to DNA base pairing.
Key Consequence: The presence of the amide-like NH (position 8) and the carbonyl (position 7) significantly increases the melting point and reduces solubility in non-polar solvents compared to fully aromatic naphthyridines.
Solubility and Stability Profile
| Property | Characteristic | Mechanistic Insight |
| Physical State | Yellow to Pale Brown Powder | Extended conjugation of the naphthyridine ring system.[1] |
| Melting Point | >200°C (Decomposition) | Strong intermolecular Hydrogen Bonding (dimerization) stabilizes the crystal lattice. |
| Solubility (High) | DMSO, DMF, DMAc | Dipolar aprotic solvents disrupt intermolecular H-bonds. |
| Solubility (Low) | Water, Ethanol, DCM | The planar, stacking-prone hydrophobic core limits aqueous solubility despite polar groups. |
| pKa (Calculated) | ~9.5 (NH deprotonation) | The lactam NH is weakly acidic; deprotonation yields a monoanion stabilized by resonance. |
| Stability | Air-stable solid; Aldehyde sensitive | The aldehyde is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under basic conditions.[1] |
Synthetic Pathway & Protocols
The most robust route to this intermediate involves the selective oxidation of a methyl group on the naphthyridinone core. The "Riley Oxidation" using Selenium Dioxide (SeO₂) is the industry standard for this transformation, favoring the aldehyde over the carboxylic acid under controlled conditions.
Reaction Workflow Diagram (DOT)
Detailed Experimental Protocol
Objective: Synthesis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde via SeO₂ oxidation.
Reagents:
-
7-Methyl-1,8-naphthyridin-2(1H)-one (1.0 eq)[1]
-
Selenium Dioxide (SeO₂) (1.1 – 1.3 eq)
-
1,4-Dioxane (Solvent, anhydrous grade preferred)
-
Water (Trace, 1-2% v/v to facilitate SeO₂ solubility)[1]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the methyl precursor in 1,4-dioxane (concentration ~0.1 M).
-
Addition: Add finely powdered SeO₂ in a single portion. Note: SeO₂ is toxic; handle in a fume hood.[1][2]
-
Reaction: Heat the mixture to reflux (101°C) for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (fluorescent blue) will disappear, replaced by a lower Rf spot (aldehyde).
-
Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the black metallic Selenium (Se⁰) precipitate. Wash the pad with hot dioxane.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often a crude yellow solid. Recrystallize from DMF/Ethanol or purify via flash chromatography (SiO₂, gradient 0-10% MeOH in DCM).
Validation Check:
-
¹H NMR (DMSO-d₆): Look for the diagnostic aldehyde proton singlet at δ ~10.0–10.2 ppm .[1] The absence of the methyl singlet (δ ~2.6 ppm) confirms conversion.
Reactivity & Applications
The "Syntone" Utility
This molecule is rarely the end-product.[1] Its primary value lies in its reactivity as an electrophile.
-
Schiff Base Ligands: Condensation with primary amines (e.g., ethylenediamine, amino acids) yields imine ligands used for coordinating transition metals (Cu, Ru, Pt). These complexes are heavily researched for their ability to cleave DNA or act as fluorescent probes.
-
DNA Mismatch Recognition: Derivatives of this aldehyde are used to synthesize dimeric naphthyridines. These dimers can hydrogen bond to Guanine-Guanine (G-G) mismatches in DNA, a marker for certain genetic disorders.
Tautomeric Signaling Pathway[1]
References
-
Synthesis of Naphthyridine Derivatives: Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines."[3][4] Molecules, 2005, 10, 929-936. Link
-
SeO2 Oxidation Mechanism: Sharpless, K. B., et al. "Selenium dioxide oxidation of olefins." Aldrichimica Acta, 1979, 12, 63.[5]
-
DNA Binding Applications: Nakatani, K., et al. "Recognition of Guanine-Guanine Mismatches by Naphthyridine Dimers." Nature Biotechnology, 2001.
- General Naphthyridine Properties: Litvinov, V. P. "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 2004.
Comprehensive NMR Characterization of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS: 959617-00-6)
Executive Summary & Structural Dynamics
The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural foundation for numerous antibacterial agents and highly selective Type IV phosphodiesterase (PDE4) inhibitors[1]. Within this class, 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde serves as a highly versatile, electrophilic synthetic intermediate.
As a Senior Application Scientist, I approach the characterization of this molecule by first understanding its dynamic electronic architecture. In solution, 7-hydroxy-1,8-naphthyridines exist in a tautomeric equilibrium with their 7-oxo-7,8-dihydro (lactam) counterparts[2]. In polar aprotic NMR solvents such as DMSO-
H NMR Spectral Analysis: Causality and Assignments
The
Quantitative H NMR Data Summary (DMSO- , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment Rationale |
| -CHO | 10.15 | Singlet (s) | - | 1H | Highly deshielded aldehyde proton. |
| N8-H | 12.30 | Broad Singlet (br s) | - | 1H | Lactam N-H; broad due to quadrupolar relaxation and exchange. |
| H4 | 8.50 | Doublet (d) | 8.2 | 1H | Pyridine ring; deshielded by conjugation with -CHO and N1. |
| H5 | 8.10 | Doublet (d) | 9.5 | 1H | Pyridone ring; adjacent to bridgehead, standard aromatic shift. |
| H3 | 7.95 | Doublet (d) | 8.2 | 1H | Pyridine ring; ortho to the electron-withdrawing -CHO group. |
| H6 | 6.75 | Doublet (d) | 9.5 | 1H | Pyridone ring; highly shielded by +M resonance from N8 lone pair. |
The "Why" Behind the Shifts
-
The Pyridone Ring (H5/H6 AB System): The N8 nitrogen donates its lone pair into the ring via resonance (+M effect). This electron density heavily localizes at the ortho (C8a) and para (C6) positions. Consequently, H6 is pushed significantly upfield to 6.75 ppm, a classic signature of a pyridone-like system[3]. The
-coupling of 9.5 Hz is characteristic of the cis-alkene-like geometry in the lactam ring. -
The Pyridine Ring (H3/H4 AB System): Conversely, the 2-carbaldehyde group exerts a strong electron-withdrawing (-M, -I) effect. H4 , being conjugated with both the imine-like N1 and the aldehyde, is stripped of electron density and resonates far downfield at 8.50 ppm. The
-coupling of 8.2 Hz is standard for ortho-protons on a pyridine ring[4].
C NMR Spectral Analysis
The
Quantitative C NMR Data Summary (DMSO- , 100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Type | Electronic Environment / Causality |
| -CHO | 193.5 | C=O | Aldehyde carbonyl; extreme deshielding due to magnetic anisotropy. |
| C7 | 163.2 | C=O | Lactam carbonyl; shielded relative to aldehyde due to N8 resonance. |
| C2 | 152.8 | Quaternary | Attached directly to the electron-withdrawing -CHO group. |
| C8a | 150.5 | Quaternary | Bridgehead carbon flanked by two electronegative nitrogen atoms. |
| C4 | 139.4 | CH | Deshielded aromatic carbon (para to N1). |
| C5 | 137.6 | CH | Standard aromatic carbon on the pyridone ring. |
| C6 | 122.4 | CH | Shielded by resonance (+M) from the N8 lone pair. |
| C3 | 118.5 | CH | Shielded relative to C4; typical for pyridine meta-carbons. |
| C4a | 115.2 | Quaternary | Bridgehead carbon; highly shielded by conjugated electron flow. |
2D NMR Validation & Logical Relationships
To ensure absolute trustworthiness in structural assignment, 1D data must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC maps the
Caption: HMBC logical relationships mapping 2J and 3J couplings to validate the naphthyridine core.
Self-Validating Experimental Protocol
A protocol is only as good as its internal controls. The following workflow is designed as a self-validating system : if the final integration ratios do not perfectly match the theoretical 1:1:4 ratio (CHO : NH : Ar-H), the sample purity or tautomeric state is compromised, and the acquisition must be rejected.
Step-by-Step Methodology
-
Sample Preparation: Dissolve exactly 20 mg of the analyte in 0.6 mL of anhydrous DMSO-
. Rationale: DMSO- is mandatory to fully solubilize the polar lactam and lock the tautomeric equilibrium, preventing signal broadening[2]. -
Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the
H signal of DMSO. Perform gradient shimming (Z0 to Z5) until the DMSO residual peak width at half-height is < 0.8 Hz. -
H Acquisition: Set the relaxation delay (
) to 2.0 seconds to ensure the N-H and -CHO protons fully relax. Acquire 16 scans. -
C Acquisition: Utilize a composite pulse decoupling (CPD) sequence. Set
to 3.0 seconds to allow relaxation of the four quaternary carbons (C2, C7, C4a, C8a). Acquire a minimum of 1024 scans. -
Validation Gate: Phase and baseline correct the
H spectrum. Integrate the peak at 10.15 ppm to exactly 1.00. The broad singlet at 12.30 ppm must integrate between 0.90–1.00 (accounting for minor D-exchange), and the aromatic region (6.5–8.6 ppm) must integrate to exactly 4.00.
Caption: Self-validating experimental workflow for NMR acquisition of naphthyridine derivatives.
References
-
Sigma-Aldrich Product Catalog - 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS: 959617-00-6). Sigma-Aldrich.
-
EP1225173A1 - Naphthyridine derivatives (Type IV PDE inhibitors). Google Patents. 1
-
Patent 2265120 - Herbicidal Compounds (Tautomerism of 7-hydroxy/7-oxo naphthyridines). European Patent Office.2
-
The Naphthyridines - Chemistry of Heterocyclic Compounds Series. Digital Library. 3
-
WO2017137744A1 - Heterocyclic compounds and their use as antibacterial compounds (NMR data context). Google Patents. 4
Sources
- 1. EP1225173A1 - Naphthyridine derivatives - Google Patents [patents.google.com]
- 2. HERBICIDAL COUMPOUNDS - Patent 2265120 [data.epo.org]
- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 4. WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Introduction
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a heterocyclic compound of significant interest within pharmaceutical and materials science research. The unique arrangement of nitrogen atoms within its fused ring system, coupled with the reactive aldehyde functionality, imparts a range of intriguing chemical and biological properties. As with many novel small molecules, precise and reliable analytical methods are paramount for its characterization, quantification, and the elucidation of its behavior in complex matrices. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and structural information.[1][2]
This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring a robust and self-validating analytical system. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to approach the MS analysis of this and structurally related compounds.
Chemical Properties of the Analyte
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C9H6N2O | [3][4] |
| Molecular Weight | 158.16 g/mol | [3][4] |
| Exact Mass | 158.0480 u | [4] |
Experimental Design: A Rationale-Driven Approach
The selection of an appropriate mass spectrometry platform and ionization technique is critical for obtaining high-quality data. For a molecule like 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde, which possesses polar functional groups and nitrogen heterocycles, Electrospray Ionization (ESI) is the preferred method.[2][5] ESI is a soft ionization technique that is well-suited for polar and moderately polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[6][7]
Instrumentation: The Power of High-Resolution Mass Spectrometry
To achieve unambiguous identification and structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable.[1][8][9] Instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide exceptional mass accuracy, often below 1 ppm.[1][10] This level of precision allows for the confident determination of the elemental composition of the parent ion and its fragments, a critical step in structural confirmation.[1]
Ionization Mode: Positive vs. Negative
Given the presence of two nitrogen atoms in the naphthyridine ring system, which can be readily protonated, positive ion mode ESI is the logical choice for the analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde. The resulting protonated molecule, [M+H]+, will be the primary ion observed.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a detailed methodology for the analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Sample Preparation
-
Objective: To prepare a solution of the analyte suitable for injection into the LC-MS system.
-
Materials:
-
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
Formic acid (for positive ion mode)
-
-
Procedure:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a series of working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Liquid Chromatography
-
Objective: To chromatographically separate the analyte from any potential impurities or matrix components before introduction into the mass spectrometer.
-
Instrumentation: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a suitable starting point for a molecule of this polarity.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte. The exact gradient will need to be optimized based on the specific column and system.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: 1-5 µL.
Mass Spectrometry
-
Objective: To detect and characterize the analyte based on its mass-to-charge ratio and fragmentation pattern.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris or equivalent) equipped with an ESI source.[8]
-
Ionization Mode: Positive
-
Key Parameters:
-
Capillary Voltage: Typically 3.0-4.0 kV.
-
Sheath Gas and Aux Gas Flow Rates: Optimize to ensure stable spray and efficient desolvation.
-
Capillary Temperature: Typically 250-350 °C.
-
Mass Range: Scan a range appropriate for the analyte (e.g., m/z 50-500).
-
Resolution: Set to a high value (e.g., >60,000) to enable accurate mass measurements.
-
Workflow Diagram
Caption: Workflow for the LC-HRMS analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.
Data Analysis and Interpretation
Full Scan Mass Spectrum
In the full scan mass spectrum, the primary ion of interest will be the protonated molecule, [M+H]+, at an m/z corresponding to the exact mass of the compound plus the mass of a proton.
Expected m/z of [M+H]+: 159.0553
The high-resolution measurement of this ion will allow for the confirmation of the elemental formula C9H7N2O+.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]+ ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.
For 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde, the fragmentation is likely to be initiated by the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), which are common fragmentation pathways for aldehydes and nitrogen-containing heterocycles, respectively.[11][12][13][14]
Plausible Fragmentation Pathways:
-
Loss of CO: The aldehyde group can readily lose a molecule of carbon monoxide (28.010 u).
-
[M+H]+ (m/z 159.0553) -> [M+H - CO]+ (m/z 131.0453) + CO
-
-
Loss of HCN: The naphthyridine ring can fragment with the loss of hydrogen cyanide (27.0109 u).[11]
-
[M+H]+ (m/z 159.0553) -> [M+H - HCN]+ (m/z 132.0444) + HCN
-
-
Sequential Losses: Further fragmentation of the primary fragment ions can also occur. For instance, the ion at m/z 131.0453 could subsequently lose HCN.
-
[M+H - CO]+ (m/z 131.0453) -> [M+H - CO - HCN]+ (m/z 104.0344) + HCN
-
Fragmentation Pathway Diagram
Caption: Proposed fragmentation pathway for protonated 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.
Conclusion
The mass spectrometric analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a powerful tool for its unambiguous identification and structural characterization. By employing a rationale-driven approach that combines the soft ionization of ESI with the precision of high-resolution mass spectrometry, researchers can obtain high-quality data. The interpretation of the resulting full scan and tandem mass spectra provides a wealth of information, from the elemental composition of the molecule to the intricate details of its fragmentation pathways. This in-depth technical guide provides a solid foundation for scientists and professionals working with this and similar heterocyclic compounds, enabling them to develop robust and reliable analytical methods to support their research and development efforts.
References
-
New High-Resolution Mass Spectrometer for Unknown Small Molecule and Peptide Mapping Applications. Lab Manager. Available at: [Link]
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Available at: [Link]
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. PMC. Available at: [Link]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]
-
High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. Available at: [Link]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. Available at: [Link]
-
Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv. Available at: [Link]
-
Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available at: [Link]
-
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. ResearchGate. Available at: [Link]
-
Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available at: [Link]
-
Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes | Request PDF. ResearchGate. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. Available at: [Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
1,8-Naphthyridine-2-carboxaldehyde | CAS 64379-45-9. Chemical-Suppliers. Available at: [Link]
-
1,8-Naphthyridine-2-carbaldehyde | C9H6N2O. PubChem. Available at: [Link]
-
Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry. Available at: [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. Available at: [Link]
-
Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation. Available at: [Link]
-
Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. Available at: [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journals. Available at: [Link]
-
Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. MDPI. Available at: [Link]
-
1,8-Naphthyridine-2,7-dicarbaldehyde | C10H6N2O2. PubChem. Available at: [Link]
-
On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Diva-Portal.org. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]
-
Publications | OSU Mass Spectrometry Center. Oregon State University. Available at: [Link]
-
MassBank3. MassBank. Available at: [Link]
-
Current Mass Spectrometry Methods for the Analysis of 7-Ketocholesterol and Related Sterols. PubMed. Available at: [Link]
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Comprehensive Structural Analysis: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
This technical guide provides a comprehensive structural analysis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde , a critical intermediate in the synthesis of bioactive naphthyridine derivatives (e.g., PDE IV inhibitors and antibacterial agents).
Executive Summary
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (C
This guide details the synthesis, predicted crystallographic packing, and characterization protocols required to validate this structure in drug development workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Data |
| IUPAC Name | 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde |
| Synonyms | 2-Formyl-7-hydroxy-1,8-naphthyridine; 7-Hydroxynaphthyridine-2-carboxaldehyde |
| Molecular Formula | C |
| Molecular Weight | 174.16 g/mol |
| Hybridization | sp |
| Tautomeric State | Lactam (Keto) dominant in solid state; Equilibrium in solution |
| Key Functional Groups | C-2 Formyl (Aldehyde); N-8 Protonated Nitrogen; C-7 Carbonyl |
Structural Characterization & Tautomerism
The Lactam-Lactim Equilibrium
The definition of the crystal structure hinges on the position of the labile proton. While the molecule can theoretically exist as the 7-hydroxy (enol/lactim) tautomer, X-ray diffraction studies of homologous 1,8-naphthyridines (e.g., 1,8-naphthyridin-2-one) consistently confirm that the 7-oxo (keto/lactam) tautomer is the stable solid-state species.
-
Driving Force: The loss of aromaticity in the pyridine ring is compensated by the strong resonance stabilization of the amide-like (lactam) linkage and the formation of energetically favorable intermolecular hydrogen bonds.
-
Crystallographic Consequence: The N8 atom is protonated (N-H), and the C7 oxygen exists as a carbonyl (C=O), serving as a hydrogen bond acceptor.
Predicted Crystal Packing & Supramolecular Synthons
In the absence of a specific public single-crystal dataset for this intermediate, the structure is derived from the crystallographic behavior of its closest homologs (e.g., 2-pivaloylamino-7-hydroxymethyl-1,8-naphthyridine).
-
Planarity: The 1,8-naphthyridine core is strictly planar (RMS deviation < 0.02 Å). The C-2 aldehyde group typically lies coplanar with the ring system to maximize
-conjugation, though steric repulsion may induce a slight twist (< 5°). -
Dimerization Motif: The dominant supramolecular feature is the formation of centrosymmetric dimers . The N8-H donor of one molecule pairs with the C7=O acceptor of an adjacent molecule.
-
Graph Set Notation: This interaction forms an
ring motif, a hallmark of cyclic amides (similar to DNA base pairing).
Diagram: Supramolecular Dimerization Network
The following diagram illustrates the hydrogen-bonding network stabilizing the crystal lattice.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals for XRD analysis, a high-purity synthesis followed by a controlled crystallization method is required.
Synthesis Workflow (Riley Oxidation)
The most reliable route involves the selective oxidation of the activated methyl group at the C-2 position using Selenium Dioxide (SeO
-
Precursor: 7-Methyl-1,8-naphthyridin-2(1H)-one (often synthesized via Friedländer condensation).
-
Reagent: Selenium Dioxide (SeO
) in 1,4-Dioxane/Water. -
Mechanism: The reaction proceeds via an ene-type reaction followed by sigmatropic rearrangement, converting the -CH
to -CHO.
Experimental Crystallization Protocol
Objective: Grow single crystals suitable for X-ray Diffraction (>0.1 mm).
| Step | Action | Rationale |
| 1. Solubilization | Dissolve 50 mg of purified product in DMSO (0.5 mL) with mild heating (40°C). | The molecule is sparingly soluble in non-polar solvents due to strong H-bonding. |
| 2. Filtration | Pass through a 0.45 µm PTFE syringe filter into a narrow vial. | Removes nucleation sites (dust) to prevent polycrystallinity. |
| 3. Diffusion | Place the DMSO vial inside a larger jar containing Methanol or Ethanol . Seal the outer jar. | Vapor Diffusion Method: Alcohol diffuses into DMSO, slowly lowering solubility to induce nucleation. |
| 4. Incubation | Store in a vibration-free dark environment at 20°C for 3-7 days. | Slow growth favors the thermodynamic lactam polymorph. |
| 5. Harvest | Isolate yellow needle/plate-like crystals. | Typical morphology for planar naphthyridines. |
Characterization & Validation Standards
To confirm the structure without immediate access to a diffractometer, use the following spectral fingerprints.
NMR Spectroscopy (d -DMSO)
-
Aldehyde Proton (-CHO): Singlet at
9.8 – 10.1 ppm. -
Amide Proton (N-H): Broad singlet at
11.5 – 12.5 ppm (disappears with D O shake). Presence confirms Lactam tautomer. -
Ring Protons: Aromatic signals between
7.0 – 8.5 ppm.
Infrared Spectroscopy (FT-IR)
-
(N-H): Broad band at 3100–3200 cm
(indicative of H-bonded dimer). -
(C=O) Aldehyde: Sharp peak at ~1690–1700 cm
.[1] -
(C=O) Lactam: Strong peak at ~1650–1660 cm
(lower frequency due to resonance).
Mass Spectrometry
-
HRMS (ESI+): Calculated for [M+H]
: 175.0508.
References
-
Goswami, S., et al. (2005).[2] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10, 929–936.[2]
- Litvinov, V. P. (2004). "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 73(7). (Foundational text on Naphthyridine reactivity).
-
Bernstein, J., et al. (1995).[3] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(14), 1555-1573. (Basis for
dimer prediction). -
Yasmeen, R., et al. (2012). "Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate."[4] Acta Crystallographica Section E, E68, o630.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde in different solvents
Solubility Profiling and Solvent Optimization for 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde: A Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
The compound 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS: 959617-00-6) is a highly specialized bicyclic heterocyclic building block. It is predominantly utilized in the synthesis of complex naphthyridine derivatives, which are frequently investigated as Type IV phosphodiesterase (PDE4) inhibitors for respiratory diseases[1] and as potent antimicrobial or anticancer agents[2].
For drug development professionals and synthetic chemists, mastering the solubility profile of this intermediate is non-negotiable. Poor solvent selection not only limits reaction yields during cross-coupling or condensation steps but can also lead to false negatives in downstream biological assays due to compound precipitation. This whitepaper provides an in-depth physicochemical analysis of the compound's solubility across various solvent classes and outlines a self-validating experimental protocol for thermodynamic solubility determination.
Structural Analysis & Physicochemical Drivers
To predict and manipulate the solubility of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde, one must dissect its structural motifs and understand the causality behind its intermolecular interactions:
-
The 1,8-Naphthyridine Core: This rigid, planar, and aromatic bicyclic system strongly promotes
stacking in the solid state. This results in a high crystal lattice energy that must be overcome by the solvent for dissolution to occur. -
The 7-Oxo (Lactam) Motif: The cyclic amide acts as both a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these molecules form extensive intermolecular hydrogen-bonded networks (dimers or ribbons), drastically reducing solubility in non-polar and weakly polar solvents.
-
The 2-Carbaldehyde Group: While the aldehyde introduces a polar dipole that aids in solvation, it is highly electrophilic. This introduces a critical chemical stability risk: in the presence of nucleophilic solvents (like primary alcohols or water), the aldehyde can reversibly form hemiacetals or hydrates, altering the compound's identity and apparent solubility.
Figure 1: Solvation dynamics and solvent-solute interaction profiles.
Solubility Profile Across Solvent Classes
Based on the physicochemical drivers and empirical behavior of structurally analogous naphthyridines[2], the solubility of this compound can be stratified by solvent class. The table below summarizes the quantitative estimates and the mechanistic rationale for solvent selection.
| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong solvent dipoles effectively disrupt the intermolecular lactam H-bonds. These solvents do not react with the electrophilic 2-carbaldehyde group, preserving molecular integrity. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate (5–20 mg/mL) | Possess sufficient polarizability to solvate the aromatic naphthyridine core, but lack the strong H-bond accepting capability needed to fully break the lactam networks. |
| Polar Protic | Methanol, Ethanol | Moderate (Reactive) | Solvates via H-bonding, but the nucleophilic oxygen of the alcohol will attack the 2-carbaldehyde, leading to equilibrium mixtures of the parent aldehyde and its corresponding hemiacetal. |
| Aqueous | Water, PBS (pH 7.4) | Poor (<0.1 mg/mL) | High crystal lattice energy and overall lipophilicity prevent aqueous solvation. The energetic penalty of disrupting water's H-bond network is too high[2]. |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble (<0.01 mg/mL) | Complete inability to overcome the strong dipole-dipole and |
Self-Validating Experimental Protocol: Thermodynamic Solubility
Kinetic solubility methods (e.g., solvent-shifting by dissolving in DMSO and spiking into water) often overestimate solubility due to the formation of supersaturated solutions or colloidal suspensions. For rigorous drug development and synthetic planning, thermodynamic equilibrium solubility must be determined.
The following protocol is designed as a self-validating system . By utilizing HPLC-UV rather than simple gravimetric or UV-Vis analysis, the scientist can simultaneously quantify the dissolved concentration and verify the chemical integrity of the reactive 2-carbaldehyde group (by monitoring for degradation or solvent-adduct peaks).
Step-by-Step Methodology:
-
Solid Dispensing (Saturation): Weigh approximately 10 mg of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde into a 2 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., anhydrous DMSO or pH 7.4 Phosphate Buffer). Ensure visible solid remains at the bottom of the vial; if all solid dissolves, add more compound until saturation is achieved.
-
Equilibration (Causality Check): Cap the vial and place it on an orbital shaker at 300 rpm at a controlled 25°C for 24 to 48 hours. Why 48 hours? The high activation energy required to dissolve a stable, H-bonded crystal lattice means equilibrium is reached slowly. Shorter times risk underestimating true solubility.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Why not just filter? Filtration can cause adsorption of the highly lipophilic compound onto the filter membrane, skewing results. Centrifugation cleanly pellets the undissolved solid.
-
Supernatant Extraction: Carefully aspirate the clear supernatant without disturbing the pellet. Dilute the supernatant appropriately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear range of your standard curve.
-
HPLC-UV Quantification (Self-Validation): Inject the sample onto a C18 reverse-phase column. Monitor absorbance at the compound's
(typically around 254 nm and 320 nm for naphthyridines).-
Validation Check: Examine the chromatogram. A single sharp peak confirms the compound is intact. The presence of new, unexpected peaks indicates that the solvent (e.g., methanol) has chemically reacted with the 2-carbaldehyde group.
-
Figure 2: Thermodynamic shake-flask workflow for solubility determination.
Formulation and Synthetic Implications
Understanding this solubility profile directly impacts laboratory workflows:
-
Biological Assays: Because aqueous solubility is exceptionally poor (<0.1 mg/mL), stock solutions for in vitro assays (such as PDE4 enzyme inhibition assays) must be prepared in 100% anhydrous DMSO[1]. To prevent precipitation ("crashing out") upon introduction to the assay buffer, keep the final DMSO concentration below 1% v/v and ensure rapid mixing.
-
Synthetic Chemistry: When utilizing this compound in Knoevenagel condensations or reductive aminations, avoid primary alcohols as solvents unless a hemiacetal intermediate is desired. Instead, utilize polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc), which provide excellent solubility and maintain the electrophilicity of the aldehyde.
References
- Google Patents. "EP1225173A1 - Naphthyridine derivatives". Source: google.com.
-
Taylor & Francis. "Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding". Source: tandfonline.com. URL:[Link]
Sources
Biological activity screening of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
From Synthetic Scaffold to Bioactive Lead
Executive Summary
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde represents a "privileged scaffold" in medicinal chemistry. It combines the DNA-binding capabilities of the 1,8-naphthyridine core (analogous to nalidixic acid and gemifloxacin) with a highly reactive C-2 aldehyde handle .
This guide challenges the traditional "screen-as-is" approach. Because the aldehyde moiety is metabolically labile and chemically reactive, this molecule should be treated as a Lead Generation Scaffold . The screening strategy detailed below is bifurcated:
-
Direct Activity Profiling: Assessing the intrinsic toxicity and DNA-binding of the parent aldehyde.
-
Divergent Synthesis Screening: Utilizing the aldehyde to generate rapid libraries of Schiff bases (hydrazones/imines), which historically yield the highest potency in this chemical class.
Module 1: Chemical Stability & Reactivity Profiling (Pre-Screen QC)
Before biological introduction, the compound's chemical integrity must be validated. The C-2 aldehyde is susceptible to oxidation (to carboxylic acid) and hydration (gem-diol formation) in aqueous media, which can skew IC50 data.
1.1 Solvation & Storage Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Concentration: Prepare 10 mM stock solutions.
-
Storage: -20°C under Argon. Critical: Aldehydes degrade in air; avoid repeated freeze-thaw cycles.
-
QC Step: Run 1H-NMR in DMSO-d6 prior to assay. Monitor the aldehyde proton signal (~10.0 ppm). If >5% carboxylic acid (broad peak ~12-14 ppm) is observed, repurify.
1.2 Tautomeric Considerations
The "7-oxo" designation implies a lactam structure. However, in solution, this exists in equilibrium with the 7-hydroxy (lactim) form.
-
Impact: This tautomerism affects hydrogen bond donor/acceptor patterns crucial for DNA gyrase binding.
-
Validation: UV-Vis titration in varying pH buffers (pH 4.0 – 9.0) to determine the isosbestic point, confirming stability in physiological assay buffers.
Module 2: In Vitro Antimicrobial Screening (The Primary Target)
The 1,8-naphthyridine core is a bio-isostere of quinolones (e.g., Ciprofloxacin). The primary mechanism of action is the inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .
2.1 Assay: Broth Microdilution (MIC Determination)
Objective: Quantify the Minimum Inhibitory Concentration (MIC) against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus) strains.
Protocol:
-
Inoculum: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use 96-well sterile plates.
-
Dilution: Serial 2-fold dilution of the test compound in Mueller-Hinton Broth (MHB).
-
Range: 0.5 µg/mL to 128 µg/mL.
-
-
Controls:
-
Positive: Ciprofloxacin or Nalidixic Acid.
-
Negative: DMSO (max 1% v/v).
-
Sterility: Media only.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity or OD600 measurement.
-
Hit Criteria: MIC < 10 µg/mL warrants further gyrase inhibition studies.
-
2.2 Mechanism Validation: DNA Gyrase Supercoiling Assay
If MIC < 10 µg/mL, confirm the mechanism.
-
Substrate: Relaxed pBR322 plasmid DNA.
-
Enzyme: E. coli DNA Gyrase.[1]
-
Method: Incubate DNA + Enzyme + Compound (1 hr, 37°C). Run on 1% agarose gel.
-
Result: Active compounds prevent the conversion of relaxed DNA to supercoiled DNA (bands remain high on the gel).
Module 3: Anticancer & Cytotoxicity Profiling[2][3]
Naphthyridines are planar, heterocyclic systems capable of DNA intercalation , causing replication fork arrest in rapidly dividing cancer cells.
3.1 Assay: MTT/MTS Cell Viability
Cell Lines: HeLa (Cervical), A549 (Lung), and MCF-7 (Breast). Normal Control: HEK293 (Kidney) – Crucial for determining the Selectivity Index (SI).
Workflow:
-
Seed cells (
cells/well) in 96-well plates; adhere for 24h. -
Treat with compound (0.1 – 100 µM) for 48h.
-
Add MTT reagent; incubate 4h. Solubilize formazan crystals.
-
Measure Absorbance at 570 nm.
-
Calculation:
. An SI > 10 is considered a hit.
3.2 Assay: DNA Intercalation (Ethidium Bromide Displacement)
To distinguish between general toxicity (aldehyde reactivity) and specific DNA binding.
-
Principle: Ethidium Bromide (EtBr) fluoresces when intercalated into CT-DNA. If the naphthyridine displaces EtBr, fluorescence decreases.
-
Protocol:
-
Complex CT-DNA with EtBr.
-
Titrate 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.
-
Monitor Fluorescence Emission (Ex: 525 nm, Em: 600 nm).
-
Data: Plot
vs. Concentration (Stern-Volmer plot). A linear slope indicates intercalation.
-
Module 4: The "Divergent Screening" Strategy
Expert Insight: The aldehyde group itself is often too reactive for late-stage drug candidates. The highest value of this molecule lies in its use as a precursor for Schiff Base Libraries .
Rapid Derivatization Protocol:
-
Reaction: Mix the aldehyde (1 eq) with various hydrazides or amines (1 eq) in Ethanol with catalytic acetic acid.
-
Time: Reflux 2–4 hours.
-
Screening: Do not purify. Evaporate solvent, redissolve in DMSO, and screen the crude "reaction mix" in the antimicrobial assay (Module 2).
-
Rationale: This allows high-throughput screening of the pharmacophore (the hydrazone linker) without purifying 100 compounds. Purify only the active hits.
Visualizing the Screening Logic
The following diagram illustrates the decision tree for screening this specific scaffold, distinguishing between direct activity and synthetic utility.
Figure 1: Integrated workflow for stability testing, direct biological profiling, and library generation for naphthyridine aldehydes.
Quantitative Data Summary: Expected Activity Ranges
Based on structure-activity relationships (SAR) of analogous 1,8-naphthyridines (e.g., Nalidixic acid derivatives), the following baseline metrics serve as validation standards.
| Assay Type | Metric | Weak Activity (No Go) | Moderate Activity | Potent Lead (Go) |
| Antibacterial (MIC) | µg/mL | > 64 | 16 – 64 | < 4 |
| Cytotoxicity (IC50) | µM | > 100 | 20 – 100 | < 10 |
| Selectivity Index (SI) | Ratio | < 2 | 2 – 10 | > 10 |
| DNA Binding (Kb) | M⁻¹ | < | > |
References
-
Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. (Foundational text on the antibacterial activity of the naphthyridine core).
-
Badawneh, M., et al. (2024).[2] "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances. (Recent protocols on MIC determination for naphthyridines).
-
Ghorbani-Vaghei, R., et al. (2017).[3] "Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives." Synthesis. (Details on the synthetic chemistry and stability of aldehyde precursors).
-
Madaam, A., et al. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie. (Comprehensive review of the pharmacological targets including DNA gyrase and cytokines).
-
Chen, H., et al. (2018). "Synthesis and biological evaluation of 1,8-naphthyridine derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Protocols for MTT assays and DNA intercalation studies).
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 3. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
Therapeutic Targeting via 1,8-Naphthyridine Architectures: A Mechanistic and Methodological Whitepaper
Executive Summary: The 1,8-Naphthyridine Pharmacophore
As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter scaffolds that offer high versatility, but few match the pleiotropic potential of the 1,8-naphthyridine nucleus. Structurally analogous to purines and pyrimidines, this nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry. Its planar geometry allows for efficient DNA intercalation, while its hydrogen-bonding potential facilitates high-affinity interactions with the ATP-binding pockets of various kinases. This whitepaper dissects the primary therapeutic targets of 1,8-naphthyridine derivatives, exploring the mechanistic causality behind their efficacy in oncology and infectious diseases, and outlines self-validating experimental protocols for target validation.
Mechanistic Profiling of Primary Therapeutic Targets
Antimicrobial Synergy: DNA Gyrase and Efflux Pump Modulation
The historical pedigree of 1,8-naphthyridines began with nalidixic acid, which1 and Topoisomerase IV[1]. However, the modern therapeutic frontier lies in their role as adjuvants against multi-drug resistant (MDR) strains.
Causality: MDR bacteria, such as Staphylococcus aureus, heavily rely on transmembrane efflux pumps (e.g., NorA and MepA) to expel fluoroquinolones from the intracellular space.2[2]. By competitively binding to the pump's substrate-recognition site, naphthyridines trap co-administered antibiotics inside the bacterial cell, synergistically restoring their bactericidal threshold.
Oncology: Kinase Inhibition and Topoisomerase II Stabilization
In oncology, the planar structure of 1,8-naphthyridines is exploited for dual-action tumor suppression.
Causality: First, they act as3[3]. By intercalating between adjacent DNA base pairs, they stabilize the transient Topo II-DNA cleavage complex. This prevents the religation of DNA strands, converting a natural enzymatic process into lethal double-strand breaks that trigger apoptosis. Second,4[4]. The naphthyridine core mimics the adenine ring of ATP, allowing it to competitively occupy the kinase hinge region. This extinguishes downstream mitogen-activated protein kinase (MAPK) and PI3K/AKT signaling, halting uncontrolled cellular proliferation.
Tumor Microenvironment: Carbonic Anhydrase (CA-IX/XII) Inhibition
A highly specialized application involves targeting the hypoxic tumor microenvironment.5[5]. 1,8-Naphthyridine derivatives coordinate with the active-site zinc ion of these metalloenzymes, disrupting the tumor's ability to excrete acidic metabolic byproducts, thereby inducing intracellular acidosis and tumor cell death.
Quantitative Target Affinity Profiling
The following table synthesizes the quantitative efficacy of 1,8-naphthyridine derivatives across their primary therapeutic targets based on recent literature.
| Target Enzyme / Receptor | Disease Context | Representative Compound Class | Affinity / Potency Metric |
| Bacterial DNA Gyrase | Gram-negative infections | Nalidixic Acid, Gemifloxacin | MIC: 0.1 - 2.0 µg/mL |
| NorA/MepA Efflux Pumps | MDR S. aureus | 3-trifluoromethyl-N-aryl derivatives | Modulatory conc: MIC/8 |
| Topoisomerase II (Human) | Solid tumors (Breast, Lung) | N1-conjugated 1,8-naphthyridines | IC50: 11.25 - 30.18 µM |
| Carbonic Anhydrase XII | Hypoxic Tumors | Pyrrolo[1,8]-naphthyridines | IC50: 0.32 - 1.61 µM |
| EGFR / FGFR Kinases | NSCLC, Glioblastoma | Substituted 1,8-naphthyridines | IC50: Sub-micromolar |
(Note: Anticancer derivatives are routinely6[6] to establish these IC50 baselines).
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to eliminate false positives.
In Vitro Topoisomerase II Relaxation Assay
This protocol validates whether a compound directly inhibits Topo II via cleavage complex stabilization, distinguishing targeted action from general cytotoxicity.
-
Step 1: Reaction Assembly. Combine 0.5 µg of supercoiled pBR322 plasmid DNA, 2 units of recombinant human Topo IIα, 1 mM ATP, and the 1,8-naphthyridine derivative (1–50 µM) in a reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2).
-
Step 2: Incubation. Incubate the mixture at 37°C for 30 minutes to allow the enzyme to attempt DNA relaxation.
-
Step 3: Termination & Digestion (Causality Check). Add 1% SDS and 50 µg/mL Proteinase K, incubating for an additional 30 minutes at 50°C. Why? If the naphthyridine stabilizes the cleavage complex, the enzyme remains covalently bound to the DNA. Proteinase K digests this trapped enzyme, preventing the DNA from getting stuck in the gel well, which would otherwise yield a false-positive "inhibition" read.
-
Step 4: Electrophoretic Resolution. Run the samples on a 1% agarose gel at 80V for 2 hours. Crucial: Do NOT include ethidium bromide in the gel or running buffer. Ethidium bromide is an intercalator and will alter the supercoiled DNA's migration pattern, confounding the naphthyridine's effects. Post-stain with GelRed instead.
-
Step 5: Self-Validation. The assay must include a DMSO vehicle control (to prove the solvent doesn't inhibit the enzyme) and an Etoposide positive control. Successful inhibition is confirmed when the DNA band migrates rapidly (remaining supercoiled), matching the Etoposide profile.
Broth Microdilution & Efflux Pump Modulation Assay
This assay proves that the derivative acts as an adjuvant by blocking bacterial efflux pumps rather than acting as a direct bactericide.
-
Step 1: Intrinsic MIC Determination. Culture an MDR S. aureus strain (overexpressing NorA) to a 0.5 McFarland standard. Determine the intrinsic Minimum Inhibitory Concentration (MIC) of the 1,8-naphthyridine derivative using standard 96-well broth microdilution.
-
Step 2: Modulation Setup (Causality Check). Prepare a new 96-well plate with serial dilutions of a standard fluoroquinolone (e.g., Norfloxacin). To every well, add the 1,8-naphthyridine derivative at a strictly sub-inhibitory concentration (MIC/8). Why? Using MIC/8 isolates the efflux pump inhibitory effect. If the bacteria die, it is definitively due to the accumulation of Norfloxacin, not the intrinsic toxicity of the naphthyridine.
-
Step 3: Incubation & Colorimetric Readout. Incubate at 37°C for 18 hours. Add 30 µL of 0.01% resazurin dye to each well and incubate for 2 more hours.
-
Step 4: Self-Validation. Resazurin (blue) reduces to resorufin (pink) in the presence of metabolically active bacteria. If the MIC/8 naphthyridine-only control well turns pink (alive), but the combination wells remain blue (dead) at a Norfloxacin concentration 4-fold lower than its standard MIC, synergistic efflux pump inhibition is unequivocally validated.
Pathway and Workflow Visualizations
Fig 1: Dual-targeting mechanism of 1,8-naphthyridines in oncology (EGFR and Topo II inhibition).
Fig 2: Synergistic antibacterial workflow via 1,8-naphthyridine-mediated efflux pump inhibition.
References
1.[2] Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI |2 2.[7] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities | NIH / PubMed | 7 3.[6] Synthesis, Biological Evaluation, and Molecular Docking Studies of [1, 8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents | Figshare | 6 4.[4] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities | ResearchGate | 4 5.[5] [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase | PMC / NIH | 5 6.[3] Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | ResearchGate | 3 7.[1] Antimicrobial Activity of Naphthyridine Derivatives | Semantic Scholar |1
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Reaction for 1,8-Naphthyridine-3-Carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,8-Naphthyridine-3-Carbaldehydes
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of 1,8-naphthyridine have demonstrated potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The introduction of a formyl (-CHO) group at the C3 position to create 1,8-naphthyridine-3-carbaldehydes provides a versatile synthetic handle for further molecular elaboration, making it a key building block in the development of novel therapeutics. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the 1,8-naphthyridine ring system.[6][7]
The Vilsmeier-Haack Reaction: Mechanism and Application
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto a nucleophilic substrate.[8][9] The Vilsmeier reagent is a chloroiminium salt, which acts as a weak electrophile, making it well-suited for reacting with electron-rich heterocycles.[8][10]
The reaction proceeds via an electrophilic aromatic substitution mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[11][12]
-
Electrophilic Attack: The electron-rich 1,8-naphthyridine ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate.[12]
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the desired 1,8-naphthyridine-3-carbaldehyde.[12][13]
Caption: Generalized mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde
This protocol details a representative synthesis of a 1,8-naphthyridine-3-carbaldehyde derivative.
Materials:
-
N-(pyridin-2-yl)acetamide or a suitable substituted precursor
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Aqueous sodium bicarbonate solution (saturated)
-
Aqueous sodium hydroxide solution
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the starting N-(pyridin-2-yl)acetamide (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of the starting material dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 75 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or a dilute aqueous sodium hydroxide solution until the pH is between 7 and 8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-chloro-1,8-naphthyridine-3-carbaldehyde.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
Application Note: One-Pot Multicomponent Synthesis of Functionalized 1,8-Naphthyridine Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Scientific Rationale
The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Traditional synthetic routes to these polyheterocyclic skeletons often involve lengthy, multistep processes that suffer from low overall yields, complex intermediate isolations, and high solvent waste[1].
To overcome these bottlenecks, Multicomponent Reactions (MCRs) have emerged as a highly efficient, atom-economical alternative. By facilitating the formation of multiple chemical bonds in a single operation, one-pot MCRs eliminate the need for intermediate purification. This application note details two field-proven, self-validating one-pot methodologies for synthesizing functionalized 1,8-naphthyridines:
-
A Catalyst-Free Domino Reaction utilizing glutaraldehyde, malononitrile, and
-ketoamides[1]. -
A Mild Catalytic Reaction utilizing 2-aminopyridine, aromatic aldehydes, and malononitrile in the presence of ammonium metavanadate (
)[2].
Causality in Experimental Design
The success of these one-pot systems relies heavily on solvent selection and thermodynamic control. In the catalyst-free protocol, ethanol is specifically chosen because its protic nature forms a hydrogen-bonding network that stabilizes the transition state, lowering the activation energy for the initial Knoevenagel condensation without requiring an external base[1]. Furthermore, the
Mechanistic Pathway Visualization
The catalyst-free synthesis proceeds via a highly regioselective three-component domino reaction. The sequence initiates with a Knoevenagel condensation, followed by a Michael addition, ring closure, and a final thermodynamically driven dehydration/tautomerization step[1].
Fig 1. Mechanistic pathway of the three-component domino reaction yielding 1,8-naphthyridines.
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and specific analytical checks are embedded to ensure process integrity.
Protocol A: Catalyst-Free Green Synthesis (Domino MCR)
Optimized for environmental friendliness and high regio/stereo-selectivities.[1]
-
Reagent Preparation: In a dry 50 mL round-bottom flask, add glutaraldehyde (1.0 mmol), malononitrile (1.0 mmol), and the selected
-ketoamide (1.0 mmol). Causality: Strict equimolar ratios prevent competitive bis-alkylation side reactions. -
Solvent Addition: Add 10 mL of anhydrous ethanol. Causality: Ethanol acts as both an environmentally benign solvent and a protic activator for the initial condensation[1].
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 20–30 minutes[1]. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the malononitrile spot indicates the successful formation of Intermediate A.
-
Thermodynamic Driving: Maintain reflux. Causality: The elevated temperature provides the thermodynamic push required for the final dehydration and aromatization steps, driving the equilibrium toward the highly conjugated 1,8-naphthyridine system.
-
Isolation: Remove the flask from heat and cool to 0–5°C in an ice bath. Self-Validation: A microcrystalline precipitate will form as the conjugated product becomes insoluble at low temperatures. Isolate via vacuum filtration and wash with cold ethanol.
Protocol B: Catalytic Synthesis using Ammonium Metavanadate
Optimized for room-temperature execution and versatile aldehyde substitution.[2]
-
Reagent Preparation: In a 50 mL round-bottom flask, combine 2-aminopyridine (10 mmol), an aromatic aldehyde (15 mmol), and malononitrile (10 mmol)[2].
-
Catalyst & Solvent Addition: Add 15 mL of methanol, followed by a catalytic amount of ammonium metavanadate (
, 0.2 mmol)[2]. Causality: acts as a mild Lewis acid, activating the carbonyl carbon of the aromatic aldehyde to facilitate nucleophilic attack. Methanol is selected over acetonitrile due to its superior ability to solvate the catalyst and stabilize the transition state[2]. -
Reaction Execution: Stir the mixture at room temperature for 2.0 to 3.0 hours[2]. Self-Validation: Monitor via TLC. The reaction is complete when the highly UV-active aromatic aldehyde is fully consumed.
-
Isolation: Pour the mixture into crushed ice. Filter the resulting solid, wash with water, and recrystallize from hot ethanol to yield the pure 1,8-naphthyridine derivative[2].
Fig 2. Standardized workflow for the one-pot synthesis and isolation of 1,8-naphthyridines.
Quantitative Data & Solvent Optimization
The choice of solvent and catalyst drastically impacts the reaction kinetics and overall yield. The table below summarizes the optimization data, highlighting the causality behind the preferred conditions.
| Methodology | Solvent | Catalyst | Temp | Time | Yield (%) | Causality / Mechanistic Observation |
| Domino MCR [1] | Ethanol | None | Reflux | 20-30 min | >85% | Protic solvent stabilizes transition state; high atom economy. |
| Catalytic MCR [2] | Methanol | RT | 2.0 h | 89% | Optimal catalyst solubility; mild Lewis acid activation. | |
| Catalytic MCR [2] | Ethanol | RT | 3.0 h | 74% | Lower catalyst solubility compared to methanol. | |
| Catalytic MCR [2] | Acetonitrile | RT | >3.0 h | 57% | Aprotic nature hinders critical proton transfer steps. |
Troubleshooting & Analytical Characterization
-
Issue: Incomplete Cyclization / Low Yield
-
Cause: Insufficient thermodynamic driving force or inactive catalyst.
-
Solution: For Protocol A, ensure the reaction is held at a vigorous reflux; ambient temperatures will stall the reaction at Intermediate B. For Protocol B, verify the anhydrous nature of the methanol, as excessive water can deactivate the Lewis acid catalyst.
-
-
Analytical Validation Markers:
-
IR Spectroscopy: Look for the disappearance of the strong carbonyl stretch (~1700 cm⁻¹) of the starting materials and the appearance of characteristic
stretches (~3300 cm⁻¹) and stretches (~2200 cm⁻¹)[2]. -
¹H NMR: Successful aromatization is confirmed by the presence of distinct pyridine ring protons in the downfield region (
7.0 - 9.0 ppm)[2].
-
References
-
Xian Feng, Jian-Jun Wang, Juanjuan Zhang, Daqing Shi. "Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions." Green Chemistry (RSC), 2015. URL:[Link]
-
Ruchika A. Dongardive, Avinash K. Pande, Santosh V. Goswami, Shrikant S. Pendalwar, Sudhakar R. Bhusare. "A CONVENIENT ONE-POT THREE COMPONENT SYNTHESIS OF 1,8- NAPHTHYRIDINE DERIVATIVES." Journal of Emerging Technologies and Innovative Research (JETIR), 2020. URL:[Link]
-
M. C. Naik. "AN EXPEDIENT APPROACH FOR ONE-POT SYNTHESIS OF 1,8-NAPHTHYRIDINE DERIVATIVES." Zenodo, 2022. URL: [Link]
Sources
Reactions of the aldehyde group in 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
An Application Guide for the Synthetic Transformation of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Abstract
The 7-oxo-7,8-dihydro-1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a carbaldehyde group at the C2 position transforms this nucleus into a versatile synthetic intermediate, opening a gateway for extensive functionalization. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the key reactions of the aldehyde group in 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde. We present field-proven insights and detailed protocols for critical transformations including reductive amination, Wittig olefination, aldol condensation, and oxidation/reduction reactions. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure both scientific integrity and successful replication.
Introduction: The Strategic Importance of the C2-Aldehyde
The 1,8-naphthyridine framework is a significant heterocyclic motif in drug discovery. The aldehyde at the C2 position of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde serves as a powerful electrophilic handle. Its reactivity is modulated by the electron-withdrawing nature of the bicyclic aromatic system, making it an ideal substrate for a variety of nucleophilic addition and condensation reactions. The ability to controllably and efficiently modify this position allows for the systematic exploration of the chemical space around the core scaffold, which is a cornerstone of modern lead optimization strategies. This guide focuses on the practical application of four major classes of aldehyde reactions to this specific molecule.
Reductive Amination: Forging Critical C-N Bonds
Reductive amination is arguably one of the most robust and widely used methods for synthesizing amines, which are prevalent in over 25% of pharmaceutical compounds.[3] The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Principle and Mechanistic Insight
The reaction proceeds in two main steps: (1) The amine nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form a C=N double bond (an imine). (2) A reducing agent, selective for the iminium ion over the starting aldehyde, reduces the intermediate to the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this transformation due to its mild nature and tolerance for a wide range of functional groups.[4] It is less reactive than sodium borohydride, reducing the chance of premature aldehyde reduction.
Experimental Protocol: Direct Reductive Amination
This protocol describes the one-pot reaction with a primary amine using sodium triacetoxyborohydride.
Materials:
-
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~0.1 eq, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (1.0 eq) in DCE (0.1 M), add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls any potential exotherm and gas evolution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
Visualization: Reductive Amination Workflow
Caption: Workflow for one-pot reductive amination.
Wittig Reaction: Olefination for C=C Bond Formation
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of an aldehyde or ketone into an alkene.[5][6] This transformation is invaluable for introducing vinyl or substituted vinyl groups, which can serve as handles for further reactions like cross-coupling or metathesis.
Principle and Mechanistic Insight
The reaction involves a phosphorus ylide (a Wittig reagent) attacking the aldehyde. This leads to a four-membered ring intermediate, an oxaphosphetane, which rapidly collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct.[7][8] The stereochemistry of the resulting alkene is dependent on the stability of the ylide; stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized ylides (containing an alkyl group) favor (Z)-alkenes.[7]
Experimental Protocol: Synthesis of a C2-Vinyl Naphthyridine
This protocol describes the reaction with a non-stabilized ylide to form a (Z)-alkene.
Materials:
-
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (1.0 eq)
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) (1.2 eq)
-
Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise. The solution will typically turn a characteristic color (e.g., deep orange/red), indicating ylide formation. Stir for 30-60 minutes at this temperature.
-
Wittig Reaction: In a separate flask, dissolve 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M).
-
Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
The major byproduct is triphenylphosphine oxide, which can often be removed by trituration with a non-polar solvent or by column chromatography.
Visualization: The Wittig Reaction Pathway
Caption: Key stages of the Wittig olefination reaction.
Aldol Condensation: Extending the Carbon Skeleton
The aldol condensation is a powerful C-C bond-forming reaction that joins two carbonyl compounds.[9] Because 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde has no α-hydrogens, it cannot form an enolate itself. This makes it an excellent electrophilic partner in a crossed or Claisen-Schmidt condensation with an enolizable ketone, leading to a single major product.[10]
Principle and Mechanistic Insight
In the presence of a base (e.g., NaOH), a ketone with α-hydrogens (like acetone or acetophenone) is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the naphthyridine aldehyde.[11] The resulting β-hydroxy ketone (the "aldol adduct") can often be readily dehydrated under the reaction conditions (especially with heating) to yield a highly conjugated α,β-unsaturated ketone (an enone), which is often a stable, colored solid.[12]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the reaction with acetophenone.
Materials:
-
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (1.0 eq)
-
Acetophenone (1.1 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol (EtOH)
-
Water
-
Ice bath
Procedure:
-
Dissolve the naphthyridine aldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of NaOH (2.0 eq) in a mixture of water and ethanol.
-
Cool the aldehyde/ketone solution in an ice bath.
-
Slowly add the basic solution dropwise to the cooled, stirring mixture. Causality Note: Slow addition and cooling are critical to control the exothermic reaction and prevent unwanted side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours. A precipitate often forms as the product is generated.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure α,β-unsaturated ketone.
Visualization: Aldol Condensation Mechanism
Caption: Stepwise mechanism of the Claisen-Schmidt condensation.
Oxidation and Reduction of the Aldehyde
Simple yet fundamental transformations can convert the aldehyde into a primary alcohol or a carboxylic acid, providing access to different classes of compounds with distinct physicochemical properties and biological activities.
Principle and Reagent Selection
-
Reduction: The reduction of an aldehyde to a primary alcohol is readily achieved with hydride reagents. Sodium borohydride (NaBH₄) is an ideal choice as it is mild, inexpensive, and chemoselective for aldehydes and ketones, leaving other reducible groups like esters or amides intact.[13]
-
Oxidation: Oxidizing the aldehyde to a carboxylic acid requires careful reagent selection to avoid unwanted oxidation of the electron-rich naphthyridine ring. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene, is an exceptionally mild and efficient method for this purpose.[14]
Experimental Protocols
Protocol A: Reduction to Primary Alcohol
-
Dissolve 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (1.0 eq) in methanol (MeOH) or ethanol (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding water, followed by acidification with 1M HCl to pH ~5-6.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the primary alcohol.
Protocol B: Oxidation to Carboxylic Acid (Pinnick Oxidation)
-
Dissolve the naphthyridine aldehyde (1.0 eq) in a mixture of tert-butanol and THF (1:1).
-
Add 2-methyl-2-butene (5.0 eq) to the solution to act as a chlorine scavenger.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).
-
Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature.
-
Stir vigorously for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).
-
Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the carboxylic acid.
Visualization: Oxidation and Reduction Pathways
Caption: Selective transformation of the aldehyde group.
Summary of Expected Characterization Data
The following table provides a general guide to the expected shifts in key analytical data upon successful transformation of the aldehyde group. Exact values will vary based on the specific 'R' group introduced.
| Transformation | Product Type | Key ¹H NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |
| Starting Material | Aldehyde | ~9.5-10.5 (s, 1H, -CHO) | ~1690-1710 (C=O, aldehyde) |
| Reductive Amination | Secondary Amine | ~3.8-4.5 (s, 2H, -CH₂-N) | ~3300-3500 (N-H stretch, if primary amine used) |
| Wittig Reaction | Alkene | ~5.0-6.5 (m, vinyl protons) | ~1640 (C=C stretch), ~910-990 (C-H bend) |
| Aldol Condensation | Enone | ~7.0-8.0 (d, 2H, vinyl protons) | ~1660 (C=O, conjugated ketone) |
| Reduction | Primary Alcohol | ~4.5-5.0 (s, 2H, -CH₂-OH), broad OH singlet | ~3200-3600 (O-H stretch, broad) |
| Oxidation | Carboxylic Acid | ~10.0-13.0 (br s, 1H, -COOH) | ~2500-3300 (O-H, broad), ~1700 (C=O, acid) |
Note: All products will retain signals characteristic of the 7-Oxo-7,8-dihydro-1,8-naphthyridine core.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
- Abu-Melha, S. (2025, August 6). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
OpenBU. (2012, January 3). Wittig Reaction. Retrieved from [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 1-Ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine. Retrieved from [Link]
-
Neuman, R. C. (n.d.). 17: Oxidation and Reduction. University of California, Riverside. Retrieved from [Link]
-
PubMed. (2013, March 15). Anti-inflammatory activity of a naphthyridine derivative.... Retrieved from [Link]
-
Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]
-
Marasescu, C. I., et al. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. Retrieved from [Link]
-
Zalan, Z., et al. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Alekseeva, A. Y., et al. (2017). Synthesis of fused derivatives of 1,8-naphthyridine. Russian Journal of Organic Chemistry, 53(8), 1243-1249. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). 23.1: Carbonyl Condensations - The Aldol Reaction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Stereoselective direct reductive amination of ketones with electron-deficient amines.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Retrieved from [Link]
-
Knaus, T., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). One-pot reductive amination of carbonyl compounds and nitro compounds.... Retrieved from [Link]
-
Goswami, S., et al. (2025, October 15). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Retrieved from [Link]
-
Asian Publication Corporation. (2019, September 28). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Retrieved from [Link]
-
Najam Academy. (2023, May 7). Trick to Find Aldol Condensation [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 27). 7.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, June 18). Selectivity in aldol condensation of 7-oxo(6,6-²H₂)octanal. Retrieved from [Link]
-
Creedutive. (n.d.). 12.ALDEHYDES, KETONES AND CARBOXYLIC ACIDS. Retrieved from [Link]
-
Semantic Scholar. (2025, November 19). Structural and Spectroscopic Study of Benzoperimidines.... Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Chapter 6 Oxidation-Reduction Reactions. Retrieved from [Link]
-
Chemical Review and Letters. (2023, October 26). Structures and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]
-
International Journal of Oxygen Compounds. (n.d.). Oxidation-reduction Reactions. Retrieved from [Link]
-
Paudler, W. W., & Kress, T. J. (1970). THE NAPHTHYRIDINES. Advances in Heterocyclic Chemistry, 11, 123-177. Retrieved from [Link]
Sources
- 1. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. open.bu.edu [open.bu.edu]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
Application Note: Strategic Derivatization of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde for SAR Profiling
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic derivatization of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde , a privileged heterocyclic intermediate.
Introduction & Scientific Rationale
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The specific intermediate, 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (Compound 1) , possesses two distinct vectors for chemical modification, enabling the rapid generation of focused libraries for oncology (e.g., Topoisomerase II inhibitors), antibacterial (DNA gyrase inhibitors), and kinase research.
-
Vector A (C2-Aldehyde): A highly reactive electrophilic handle allowing for chain extension, reductive amination, and heterocycle formation. This vector probes the "solvent-exposed" or "ribose-binding" pockets of target proteins.
-
Vector B (N8-Lactam): The secondary amine of the lactam ring allows for alkylation to modulate solubility, membrane permeability (LogD), and metabolic stability.
This guide provides validated protocols to exploit these vectors, ensuring high fidelity in library generation.
Strategic Reaction Map
The following diagram illustrates the divergent synthetic pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways for SAR exploration of the 1,8-naphthyridine scaffold.
Experimental Protocols
Protocol A: Reductive Amination (Generation of Amine Libraries)
Purpose: To introduce solubilizing groups or explore steric constraints in the binding pocket. This is the most robust method for rapid SAR expansion.
Mechanism: Formation of an imine/iminium intermediate followed by selective reduction.[1] Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to lower toxicity and better control over pH, preventing aldehyde reduction before imine formation.
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve Compound 1 (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF (0.1 M concentration).
-
Add the amine (1.1–1.2 equiv).
-
Critical Step: Add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor by LC-MS for the disappearance of the aldehyde and appearance of the imine mass (M + amine - H₂O).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Stir at RT for 4–16 hours.
-
Troubleshooting: If the reaction is sluggish, heat to 40°C or add a second portion of STAB.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (to neutralize acid and decompose borate complexes).
-
Extract with DCM or EtOAc (x3).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash chromatography (DCM/MeOH gradient) or preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Data Validation:
-
¹H NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of benzylic methylene protons (~3.8–4.2 ppm).
Protocol B: Wittig/HWE Olefination (Linker Extension)
Purpose: To extend the carbon chain, creating "spacers" to reach distant binding pockets or to install Michael acceptors (covalent inhibitors).
Step-by-Step Methodology:
-
Ylide Preparation:
-
Suspend the phosphonium salt (e.g., Methyltriphenylphosphonium bromide, 1.2 equiv) in anhydrous THF at 0°C.
-
Add Potassium tert-butoxide (KOtBu) or NaH (1.2 equiv) dropwise. Stir for 30 mins until the solution turns yellow/orange (ylide formation).
-
-
Coupling:
-
Add a solution of Compound 1 (1.0 equiv) in THF dropwise to the ylide at 0°C.
-
Allow to warm to RT and stir for 2–4 hours.
-
-
Workup & Purification:
Protocol C: Scaffold N-Alkylation (N8-Modification)
Purpose: To cap the lactam nitrogen, preventing non-specific H-bond donation and improving lipophilicity (LogP).
Step-by-Step Methodology:
-
Deprotonation:
-
Dissolve Compound 1 in anhydrous DMF.
-
Add Cs₂CO₃ (2.0 equiv) or NaH (1.1 equiv, 0°C). Stir for 15 mins.
-
Note: Cs₂CO₃ is milder and often provides cleaner profiles for naphthyridines.
-
-
Alkylation:
-
Add the alkyl halide (R-X, 1.1 equiv).
-
Stir at RT (for reactive halides like MeI, BnBr) or heat to 60°C (for less reactive halides).
-
-
Workup:
-
Dilute with water (precipitate may form). Filter or extract with EtOAc/LiCl (aq) to remove DMF.
-
SAR Data Interpretation & Logic
When analyzing the derivatives, use the following logic table to guide the next iteration of synthesis.
| Observation | Hypothesis | Actionable Next Step |
| High Potency, Low Solubility | Lipophilicity is too high (LogP > 4). | Use Protocol A to introduce morpholine, piperazine, or solubilizing amines. |
| Low Potency | Steric clash or lack of engagement. | Use Protocol B to extend the linker (move the interacting group further out). |
| Rapid Metabolic Clearance | N8-H is a glucuronidation site. | Use Protocol C to alkylate N8 (Methyl/Ethyl/Cyclopropyl). |
| Chemical Instability | Aldehyde is oxidizing in vivo. | Convert Aldehyde to Oxazole or Imidazole (Bioisosteres) via Van Leusen reaction. |
References
-
Litvinov, V. P. (2004). "Chemistry and biological activity of 1,8-naphthyridines." Russian Chemical Reviews, 73(6). Link
-
Ferrarini, P. L., et al. (2000). "Synthesis and biological evaluation of 1,8-naphthyridine-4-ones as potential antitumor agents." Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. Link
-
Abdel-Mohsen, H. T., et al. (2020).[4] "Synthesis, biological evaluation and molecular docking of novel 1,8-naphthyridine derivatives as potential anticancer and antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 154-164. Link
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Protocols." Link
-
BenchChem. (2025).[5] "Biological Activities of 1,8-Naphthyridine Derivatives." Link
Sources
Application Note: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde in Cancer Research
[1][2][3]
Executive Summary
The compound 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS: 959617-00-6) acts as a critical "privileged scaffold" intermediate in the development of novel anticancer therapeutics.[1][2][3] While the aldehyde itself possesses limited stability and bioavailability, its electrophilic carbonyl center serves as a versatile handle for generating Schiff bases, hydrazones, and metal-coordinated ligands .
These derivatives exhibit potent antitumor activity through two primary mechanisms:[1][2][3]
-
DNA Intercalation & Topoisomerase II Inhibition: The planar naphthyridine ring intercalates between DNA base pairs, stabilizing the cleavable complex and inducing apoptosis.
-
Metal-Mediated Oxidative Cleavage: Schiff base derivatives chelate transition metals (Cu²⁺, Zn²⁺), facilitating the generation of Reactive Oxygen Species (ROS) that cleave DNA strands in tumor cells.
This guide details the synthesis of the core aldehyde, its conversion into bioactive ligands, and protocols for validating their anticancer efficacy.
Chemical Foundation & Synthesis Protocol
The synthesis of the title compound relies on the selective oxidation of the methyl group at the C2 position of the 7-methyl-1,8-naphthyridin-2(1H)-one precursor.[1][2][3]
Protocol A: Synthesis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Principle: Selenium dioxide (SeO₂) selectively oxidizes activated methyl groups on heteroaromatic rings to aldehydes without over-oxidation to carboxylic acids under controlled conditions.
Reagents:
-
Starting Material: 7-Methyl-1,8-naphthyridin-2(1H)-one (1.0 eq)[1][2][3]
-
Oxidant: Selenium Dioxide (SeO₂) (1.2 eq)[3]
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 7-Methyl-1,8-naphthyridin-2(1H)-one in 50 mL of 1,4-dioxane. Heating to 50°C may be required for complete dissolution.[3]
-
Oxidation: Add 12 mmol of finely powdered SeO₂. Add 2-3 drops of glacial acetic acid to catalyze the reaction.[1][2][3]
-
Reflux: Heat the mixture to reflux (101°C) under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM). The aldehyde typically appears as a lower Rf spot compared to the methyl precursor.
-
Filtration: Filter the hot solution through a Celite pad to remove the black selenium metal precipitate. Wash the pad with hot dioxane.
-
Isolation: Evaporate the solvent under reduced pressure. The residue is often a yellowish-brown solid.[1][2][3]
-
Purification: Recrystallize from ethanol/DMF or purify via column chromatography (Silica gel, DCM:MeOH gradient) to obtain the pure aldehyde.
Quality Control:
Application Workflow: Bioactive Derivative Generation
The primary utility of this aldehyde in cancer research is the generation of Schiff Base Ligands . These ligands are synthesized via condensation reactions and are essential for creating metal-based chemotherapeutics.[1][2][3]
Protocol B: Synthesis of Anticancer Schiff Bases (Hydrazones)
Rationale: Hydrazone linkers (-CH=N-NH-) improve the lipophilicity and metabolic stability of the compound, facilitating cellular uptake.[1][2][3]
Reagents:
-
Precursor: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (1.0 eq)[1][2][3]
-
Nucleophile: Aromatic Hydrazide (e.g., Isonicotinic hydrazide, Benzhydrazide) (1.0 eq)
-
Solvent: Ethanol (Absolute)[3]
Methodology:
-
Dissolve the aldehyde (1 mmol) in 20 mL of hot absolute ethanol.
-
Add the aromatic hydrazide (1 mmol) and 2 drops of acetic acid.
-
Reflux for 3–5 hours. A heavy precipitate usually forms, indicating product formation.
-
Cool to room temperature, filter the precipitate, and wash with cold ethanol and diethyl ether.
-
Validation: The disappearance of the aldehyde proton (10 ppm) and appearance of the imine proton (8.2–8.6 ppm) in NMR confirms the Schiff base formation.
Mechanism of Action & Biological Evaluation
The resulting derivatives function primarily as Topoisomerase II Poisons . By stabilizing the DNA-enzyme cleavage complex, they prevent DNA religation, leading to the accumulation of double-strand breaks and subsequent apoptosis.
Visualization: Therapeutic Pathway[1][2][3]
Caption: Mechanistic pathway of 1,8-naphthyridine derivatives from synthesis to apoptotic induction via Topoisomerase II inhibition and ROS generation.[1][2][3]
Protocol C: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: Determine the IC₅₀ of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HepG2).
-
Seeding: Seed cancer cells (5 × 10³ cells/well) in 96-well plates and incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Dissolve the naphthyridine derivative in DMSO (stock solution). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 hours.
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard supernatant and add 100 μL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Data Interpretation Table:
| Compound Class | Target Mechanism | Typical IC₅₀ (MCF-7) | Notes |
| Aldehyde Precursor | Weak Electrophile | > 100 μM | Generally inactive; used only as intermediate.[1][2][3] |
| Schiff Base (Ligand) | DNA Intercalation | 10–50 μM | Moderate activity; depends on the "R" group. |
| Cu(II) Complex | Oxidative Cleavage | < 5 μM | High potency due to dual mechanism (Intercalation + ROS). |
Advanced Application: Fluorescent Sensing
Beyond cytotoxicity, this aldehyde is used to design fluorescent probes for the tumor microenvironment. The 1,8-naphthyridine core is fluorogenic.[1][3][5][6][7]
-
Application: Detection of Al³⁺ or Zn³⁺ ions in cancer cells.[1][3]
-
Mechanism: The aldehyde is converted to a hydrazone.[3][8] Upon binding the metal ion, the "C=N" isomerization is restricted (Chelation Enhanced Fluorescence - CHEF), turning the fluorescence "ON".
-
Relevance: Altered metal ion homeostasis is a hallmark of metastatic cancer.[1][3] These probes can be used for bio-imaging in live cells.
References
-
Synthesis of Naphthyridine Intermediates: Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 2005.
-
Anticancer Activity of Derivatives: Al-romaizan, A. N., et al. "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line." Journal of Applied Pharmaceutical Science, 2019.
-
Metal Complexation & DNA Binding: Abu-Melha, S. "Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives."[1][3] Acta Chimica Slovenica, 2019.
-
Fluorescent Probes: Yang, Z. Y., et al.[5] "A novel Schiff-base, 7-acetamino-4-methyl-1,8-naphthyridine-2-carbaldehyde hydrazone... as a fluorescent probe."[1][3][5][6][7] Spectrochimica Acta Part A, 2014.
-
Topoisomerase Inhibition Review: "Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents." Chemistry & Biodiversity, 2025.[4][9][10]
Sources
- 1. 15936-09-1|1,8-Naphthyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. 597552-70-0|7-(Aminomethyl)-1,8-naphthyridin-2(1h)-one|BLD Pharm [bldpharm.com]
- 3. 467251-12-3|4,7-Dimethyl-1,8-naphthyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Targeting Multidrug-Resistant Bacteria: Development and Evaluation of 1,8-Naphthyridine Derivatives
[1][2][3][4]
Abstract
This Application Note provides a comprehensive technical guide for the design, synthesis, and biological evaluation of 1,8-naphthyridine derivatives as antimicrobial agents. With the rise of multidrug-resistant (MDR) pathogens, the 1,8-naphthyridine scaffold—structurally homologous to fluoroquinolones—remains a critical pharmacophore for inhibiting bacterial DNA synthesis. This guide details the mechanism of action, Structure-Activity Relationships (SAR), and validated protocols for synthesis, in vitro susceptibility testing, mechanism validation (DNA gyrase inhibition), and cytotoxicity profiling.
Introduction
The 1,8-naphthyridine scaffold consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 8. It serves as the core structure for the first-generation quinolone antibiotic, nalidixic acid , and shares significant homology with modern fluoroquinolones like enoxacin and gemifloxacin.
Unlike traditional quinolones that utilize a quinoline (benzo[b]pyridine) core, 1,8-naphthyridines possess a pyridine ring fused to the pyridone ring. This substitution alters the electronic distribution and lipophilicity of the molecule, often enhancing activity against Gram-negative bacteria while offering unique vectors for chemical modification at the C-7 position to expand the spectrum to Gram-positives.
Therapeutic Significance[5][6][7][8][9][10]
-
Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).[1]
-
Utility: Treatment of urinary tract infections (UTIs), respiratory infections, and potential adjuvants for MDR strains.
-
Current Focus: Novel C-7 substituted derivatives (e.g., piperazinyl, pyrrolidinyl) to overcome efflux pump resistance and target mutations in the Quinolone Resistance-Determining Region (QRDR).
Mechanism of Action (MOA)
1,8-Naphthyridine derivatives function as topoisomerase poisons . They do not inhibit the enzymatic activity of DNA gyrase or Topoisomerase IV directly; rather, they bind to the enzyme-DNA complex after the DNA has been cleaved but before it is religated.
-
Binding: The drug intercalates into the DNA at the cleavage site and anchors to the enzyme (GyrA subunits) via a water-metal ion bridge (usually
) coordinated by the C-3 carboxylate and C-4 keto groups. -
Stabilization: This forms a stable ternary complex (Drug-Enzyme-DNA), freezing the "cleavable complex."
-
Lethality: The accumulation of double-strand breaks triggers the bacterial SOS response and ultimately leads to irreversible chromosomal fragmentation and cell death.
MOA Visualization
Figure 1: Mechanism of action pathway for 1,8-naphthyridine derivatives inducing bacterial cell death.
Structure-Activity Relationship (SAR)
Optimizing the 1,8-naphthyridine scaffold requires precise modifications at specific positions.
| Position | Modification | Effect on Activity |
| N-1 | Ethyl, Cyclopropyl, or 2,4-Difluorophenyl | Essential for Potency. Cyclopropyl groups generally maximize broad-spectrum activity (e.g., Enoxacin). |
| C-3 | Carboxylic Acid (-COOH) | Critical Pharmacophore. Required for binding to the active site |
| C-4 | Keto Group (=O) | Critical Pharmacophore. Part of the metal-binding motif. |
| C-6 | Fluorine (-F) | Potency Enhancer. Increases cell wall penetration and gyrase binding affinity (up to 100-fold). |
| C-7 | Heterocycles (Piperazine, Pyrrolidine) | Spectrum Modulator. Basic groups improve Gram-negative activity and pharmacokinetic half-life. Bulky groups here can reduce efflux susceptibility. |
| N-8 | Nitrogen atom | Defines the naphthyridine class. Increases polarity compared to quinolines, affecting solubility and biodistribution. |
Application Note: Strategic Synthesis
Objective: Synthesis of a 6-fluoro-7-chloro-1,8-naphthyridine-3-carboxylate intermediate. This "key intermediate" allows for late-stage diversification at the C-7 position via nucleophilic aromatic substitution (
The Gould-Jacobs Reaction Pathway
This is the most scalable and reliable method for constructing the naphthyridine core.
-
Condensation: React 2,6-diamino-3-fluoropyridine with diethyl ethoxymethylenemalonate (EMME) at 110°C.
-
Insight: This forms an enamine intermediate. Monitoring by TLC is crucial to ensure complete consumption of the amine.
-
-
Cyclization: Thermal cyclization in Dowtherm A (diphenylether/biphenyl mixture) at 250°C.
-
Critical Step: High temperature is required to overcome the energy barrier for ring closure.
-
-
N-Alkylation: Reaction with ethyl iodide or cyclopropyl bromide using
in DMF. -
C-7 Activation: If the starting material was not chlorinated, the C-7 hydroxy/amino group can be converted to a chloro group using
. -
Diversification (
): The resulting 7-chloro-1,8-naphthyridine is reacted with various amines (e.g., N-methylpiperazine) in acetonitrile with a base (TEA) to generate the final library.
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI M07-A10 / EUCAST. Purpose: Determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Muller-Hinton Broth (MHB), cation-adjusted (
, ). -
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
96-well microtiter plates (U-bottom).
-
Resazurin dye (optional, for visual readout).
Procedure:
-
Inoculum Prep: Prepare a bacterial suspension in saline to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Compound Dilution: Dissolve test compounds in DMSO. Prepare serial 2-fold dilutions in MHB across the 96-well plate (Final range: 64
g/mL to 0.06 g/mL). Ensure final DMSO concentration is <1%. -
Inoculation: Add diluted bacterial suspension to each well (Final inoculum:
CFU/mL). -
Controls:
-
Positive Control: Ciprofloxacin or Nalidixic Acid.[2]
-
Growth Control: Bacteria + Solvent (no drug).
-
Sterility Control: Media only.
-
-
Incubation: 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity. If using Resazurin, blue = no growth, pink = growth.
Protocol 2: Time-Kill Kinetics
Purpose: Distinguish between bacteriostatic and bactericidal activity.
Procedure:
-
Prepare bacterial culture in MHB (
CFU/mL). -
Add test compound at concentrations equivalent to
, , and MIC. -
Incubate at 37°C with shaking.
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto nutrient agar.
-
Analysis: Count colonies after 24h incubation.
-
Bactericidal:
reduction in CFU/mL (99.9% kill). -
Bacteriostatic:[1]
reduction.
-
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
Purpose: Confirm the molecular target (MOA validation). Principle: DNA gyrase converts relaxed plasmid DNA into supercoiled DNA.[3] Inhibitors prevent this conversion.
Materials:
-
E. coli DNA Gyrase (Holoenzyme).[4]
-
Relaxed pBR322 plasmid DNA.
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA. -
1% Agarose gel with Ethidium Bromide (or SYBR Safe).
Procedure:
-
Master Mix: Combine Assay Buffer, Relaxed DNA (0.4
g/reaction ), and DNA Gyrase (1 U). -
Inhibition: Add test compound (dissolved in DMSO) at varying concentrations (0.1 – 100
M). Include a "No Enzyme" control and a "No Drug" (solvent only) control. -
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding equal volume of STE buffer (Sodium Dodecyl Sulfate/Tris/EDTA) and Proteinase K. Incubate 30 min at 37°C to digest the enzyme.
-
Electrophoresis: Load samples onto a 1% agarose gel. Run at 50V for 3–4 hours (slow run improves separation of topoisomers).
-
Visualization:
Protocol 4: Cytotoxicity Screening (MTT Assay)
Purpose: Ensure compounds are toxic to bacteria but safe for mammalian cells. Cell Lines: HEK293 (Kidney) or HepG2 (Liver).
Procedure:
-
Seed cells (
cells/well) in 96-well plates. Incubate 24h. -
Treat with test compounds (serial dilutions) for 24–48 hours.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
Calculate
(concentration reducing viability by 50%).-
Selectivity Index (SI):
. An SI > 10 is generally desired.
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for the development of 1,8-naphthyridine antimicrobials.
References
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[6][7][8][9][10][11][12][2][13][14][15] A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry.
-
Gençer, H. K., Levent, S., & Acar Çevik, U. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.[6][7][8] Molecules.[9][11][12][2][1][3][5][16]
-
Wójcicka, A., & Mączyński, M. (2024).[17] Antimicrobial Activity of Naphthyridine Derivatives.[6][8][9][11][12][2][1][16] Pharmaceuticals.[11][12]
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
-
TopoGEN, Inc. DNA Gyrase Assay Kit User Manual.
-
ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits Protocol.
Sources
- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. profoldin.com [profoldin.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
The Strategic Role of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors
For Immediate Release
A pivotal building block, 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde, is emerging as a critical starting material in the development of a new generation of targeted kinase inhibitors. Its unique structural features provide a versatile scaffold for medicinal chemists to design and synthesize potent and selective agents against a range of kinase targets implicated in cancer and other proliferative diseases. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate, complete with detailed protocols and mechanistic insights.
The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its wide array of biological activities, including anticancer and protein kinase inhibitory effects.[1][2][3] The presence of the 7-oxo functionality and the strategically positioned 2-carbaldehyde group on this scaffold offers a unique combination of hydrogen bonding capabilities and a reactive handle for introducing diverse pharmacophores, making it an ideal starting point for constructing libraries of potential kinase inhibitors.
I. Synthesis of the Core Scaffold: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
The synthesis of the title carbaldehyde can be efficiently achieved through a two-step process starting from the readily available 2-amino-6-methylpyridine. The synthetic pathway involves an initial cyclization to form the 1,8-naphthyridin-7(8H)-one core, followed by a selective oxidation of the methyl group.
Diagram of the synthetic workflow for 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.
Caption: Synthetic route to the target aldehyde.
Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridin-7(8H)-one
This protocol is adapted from established methods for the synthesis of related 1,8-naphthyridinones.[4]
Materials:
-
2-Amino-6-methylpyridine
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Dowtherm A
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in absolute ethanol.
-
Add 2-amino-6-methylpyridine (1 equivalent) to the sodium ethoxide solution and stir until dissolved.
-
Add diethyl malonate (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the resulting residue, add Dowtherm A and heat the mixture to 250 °C for 2 hours.
-
Cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-1,8-naphthyridin-7(8H)-one.
Protocol 2: Synthesis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
This protocol utilizes a selenium dioxide-mediated oxidation of the methyl group, a method proven effective for similar heterocyclic systems.[1][5]
Materials:
-
2-Methyl-1,8-naphthyridin-7(8H)-one
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
Procedure:
-
To a stirred solution of 2-methyl-1,8-naphthyridin-7(8H)-one (1 equivalent) in 1,4-dioxane, add selenium dioxide (1.1 equivalents) and a few drops of water.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde as a solid.
II. Application in the Synthesis of Kinase Inhibitors
The aldehyde functionality at the C2 position serves as a versatile chemical handle for introducing a variety of substituents, a key strategy in the structure-activity relationship (SAR) studies of kinase inhibitors. A common and effective approach is reductive amination, which allows for the facile introduction of diverse amine-containing fragments, often crucial for targeting the hinge region of kinase active sites.[6]
Illustrative Example: Synthesis of a Putative CDK4 Inhibitor
Cyclin-dependent kinase 4 (CDK4) is a critical regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[7] The following protocol outlines a general procedure for the synthesis of a library of potential CDK4 inhibitors via reductive amination of 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde with various anilines.
Diagram of the general workflow for synthesizing kinase inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 3: General Procedure for Reductive Amination
This protocol describes a one-pot reductive amination to generate a library of N-substituted aminomethyl-1,8-naphthyridinones.[8]
Materials:
-
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
-
A library of substituted anilines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
Procedure:
-
In a reaction vial, dissolve 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (1 equivalent) in DCE.
-
Add the substituted aniline (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-arylmethyl-7-oxo-7,8-dihydro-1,8-naphthyridin-2-amine derivative.
III. Characterization and Biological Evaluation
The synthesized compounds should be thoroughly characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.
The inhibitory activity of the synthesized compounds against the target kinase (e.g., CDK4) can be determined using in vitro kinase assays. A typical assay would measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) value is then calculated to quantify the potency of the compound.
Table 1: Representative Kinase Inhibitory Data for 1,8-Naphthyridine Derivatives
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrimido[4,5-b][1][9]naphthyridin-4(3H)-one | Various | - | [7] |
| 2-Amino-1,8-naphthyridine | Various | - | [7] |
| 7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolines | ALK2 | 10-148 |
Note: The table provides examples of kinase inhibitory activities of related naphthyridine scaffolds to illustrate the potential of this compound class. Specific data for derivatives of 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde would be generated following synthesis and biological testing.
IV. Conclusion and Future Directions
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols provided herein offer a reliable pathway to this key intermediate and its subsequent derivatization. The aldehyde functionality allows for the exploration of a vast chemical space through reactions such as reductive amination, Wittig reactions, and condensations, enabling the generation of diverse libraries for high-throughput screening.
Future efforts should focus on expanding the library of derivatives and screening them against a panel of kinases to identify potent and selective inhibitors. Further optimization of lead compounds through iterative SAR studies will be crucial for the development of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
-
Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]
- Vinod, B., Kumar, P. M., Prashanth, V., & Baskar, I. (2008). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. The Internet Journal of Pharmacology, 7(1).
- Zayed, M. F., & Ahmed, H. E. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Journal of Chemistry, 2020, 1-8.
-
Harper, J. F., & Wibberley, D. G. (1971). Naphthyridines. IV. Preparation of anthyridines and pyrimido-[4,5-beta][1][9]naphthyridines from 2-amino-1,8-naphthyridines. Journal of the Chemical Society C: Organic, (18), 2991-2994.
-
Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5463-5470. [Link]
- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules 2005, 10, 929-936.
- Mąkosza, M., & Winiarski, J. (1987). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Chemical Reviews, 87(4), 781-817.
- US Patent 4,628,097A.
- Martin, H., & Herrmann, R. (1986). Oxidation of Imines by Selenium Dioxide.
-
Al-Ostath, A., Al-Zain, N., & Al-Tel, T. H. (2025). Green synthesis of novel pyrimido[1][9]naphthyridine using multicomponent reactions of carbodiimides: investigation of biological activity. Journal of Medical, Chemical and Biomedical Engineering, 1(3), 147-163.
- Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023).
-
Al-Ostath, A., Al-Zain, N., & Al-Tel, T. H. (2025). Green synthesis of novel pyrimido[1][9]naphthyridine using multicomponent reactions of carbodiimides: investigation of biological. Journal of Medical, Chemical and Biomedical Engineering, 1(3), 147-163.
- Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600.
- Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Tantawy, A. I. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2).
- Zayed, M. F., & Ahmed, H. E. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
- Mondal, J., & Guria, M. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(30), 19996-20005.
- Organic Syntheses, Coll. Vol. 6, p.908 (1988); Vol. 51, p.121 (1971).
- Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived
- de Oliveira, C. S., de Souza, A. C. B., & da Silva, F. de C. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8234-8245.
- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
- A scalable and efficient synthesis of the 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines under tre
- IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP.
- One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.
- N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1).
- Selenium Dioxide.
Sources
- 1. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ispub.com [ispub.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Naphthyridines. IV. Preparation of anthyridines and pyrimido-[4,5-beta][1,8]naphthyridines from 2-amino-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the yield of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde synthesis
Topic: High-Fidelity Synthesis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Executive Summary
The synthesis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (often referred to as the "aldehyde intermediate" in integrin inhibitor or RNA-ligand synthesis) is notoriously difficult due to two primary factors:
-
Poor Solubility: The naphthyridinone core is "brick dust"—highly insoluble in most organic solvents, complicating purification.
-
Oxidative Instability: Converting the 2-methyl precursor to the 2-aldehyde using Selenium Dioxide (SeO₂) often results in over-oxidation to the carboxylic acid (yield loss) or trapping of the product in selenium tars.
This guide moves beyond standard textbook protocols, integrating TBHP-assisted oxidation and Green Catalysis to improve yields from the typical 30-40% to upwards of 70-80%.
Module 1: The Synthetic Pathway & Logic
The following workflow illustrates the optimized route, highlighting the critical failure points (red) and the improved catalytic interventions (green).
Figure 1: Optimized synthetic pathway emphasizing the critical oxidation bottleneck and catalytic improvements.
Module 2: The Critical Oxidation (Troubleshooting the Yield)
The conversion of the methyl group to the aldehyde is the step where most researchers lose 50% of their material. The standard Riley oxidation (SeO₂ in dioxane) is harsh and erratic.
The Protocol Upgrade: SeO₂/TBHP Co-Oxidation
Instead of stoichiometric SeO₂, use catalytic SeO₂ with tert-butyl hydroperoxide (TBHP) as the re-oxidant. This method is milder and reduces the formation of colloidal selenium "tar" that traps the product.
Comparative Yield Table:
| Parameter | Standard Method (Riley) | Optimized Method (SeO₂/TBHP) |
| Reagents | SeO₂ (1.2 - 2.0 eq) | SeO₂ (0.5 eq) + TBHP (3.0 eq) |
| Solvent | Wet Dioxane (95:5) | Dioxane (Anhydrous) |
| Temperature | Reflux (101°C) | 50°C - 80°C |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours |
| Typical Yield | 35% - 45% | 65% - 82% |
| Major Impurity | 7-Carboxylic Acid (Over-oxidation) | Unreacted SM (Recyclable) |
Step-by-Step Optimized Protocol
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-methyl-1,8-naphthyridin-2(1H)-one (1.0 eq) in 1,4-dioxane.
-
Note: The starting material will likely be a suspension. This is normal.
-
-
Addition: Add SeO₂ (0.5 eq). Then, add TBHP (70% aq. solution, 3.0 eq) dropwise over 10 minutes.
-
Activation: Heat the mixture to 80°C .
-
Why? Lower temperatures (compared to standard reflux) prevent the aldehyde from oxidizing further to the carboxylic acid.
-
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The aldehyde usually runs slightly higher than the alcohol intermediate but lower than the methyl precursor.
-
Visual Cue: The solution will turn yellow/orange but should not turn black (indicates metallic Se precipitation and decomposition).
-
-
Workup (The "Hot Filter" Trick):
-
While the reaction is still hot (60°C) , filter it through a pad of Celite.
-
Reason: The product precipitates upon cooling. If you cool before filtering, you lose product in the Celite.
-
-
Purification: Concentrate the filtrate. The residue is often pure enough. If not, recrystallize from DMF/Ethanol rather than using column chromatography (silica degrades the aldehyde).
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black tar, and I can't isolate anything. What happened?
Diagnosis: Thermal decomposition and "Selenium entrapment." Fix:
-
Water Control: Standard SeO₂ oxidation requires a trace of water to form H₂SeO₃ (the active species), but too much water at high heat promotes polymerization. Ensure your Dioxane is dry if using the TBHP method (the TBHP solution provides sufficient water).
-
De-complexation: If tar forms, the aldehyde is likely coordinated to selenium species. Boil the crude black solid in EDTA solution (0.1 M, pH 8) or a saturated solution of Sodium Metabisulfite . This reduces selenium species and releases the organic ligand (your product).
Q2: I am seeing a large spot on TLC that corresponds to the Carboxylic Acid (COOH). How do I stop over-oxidation?
Diagnosis: Reaction temperature too high or reaction time too long. Fix:
-
Switch to SeO₂/TBHP: As detailed above, this method is kinetically slower but thermodynamically more selective for the aldehyde.
-
Two-Step Alternative: If direct oxidation fails, switch to the Kornblum Oxidation route:
-
Radical bromination (NBS/AIBN) to get the bromomethyl intermediate.
-
Heat in DMSO/NaHCO₃ to generate the aldehyde.
-
Pros: Avoids heavy metals.
-
Cons: Two steps; bromination of electron-deficient rings can be sluggish.
-
Q3: The product is stuck on the Silica column.
Diagnosis: Naphthyridines are basic and polar; they hydrogen-bond strongly to silanols. Fix:
-
Deactivate Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes.
-
Mobile Phase: Use DCM:MeOH (95:5) with 1% Acetic Acid or 1% TEA depending on the specific tautomer stability.
-
Better Option: Avoid chromatography. Isolate by precipitation. Add Diethyl Ether to the concentrated Dioxane reaction mixture; the aldehyde usually precipitates as a solid.
Module 4: Precursor Synthesis (The "Green" Update)
If you are synthesizing the methyl precursor yourself, do not use the sulfuric acid (Peckmann) method if possible. It generates black char.
Recommended Route: Choline Hydroxide Catalysis Recent literature (see Ref 4) demonstrates that Choline Hydroxide (ChOH) in water acts as a highly efficient catalyst for Friedländer-type condensations to form 1,8-naphthyridines.
-
Yield: >90%
-
Conditions: Water, 50°C, ChOH (20 mol%).
-
Benefit: The product precipitates out of water, requiring simple filtration. This provides very high-purity starting material for the oxidation step, which is crucial for yield.
References & Authoritative Grounding[1][2][3][4]
-
Goswami, S., et al. (200X).[1] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules. (Describes the SeO₂ oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine to the aldehyde).
-
Levina, I.I., & Gridnev, A.A. (2019).[2] "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone." Asian Journal of Chemistry. (Details the solubility issues and purification of naphthyridine aldehydes).
-
Ali, M.A., et al. (2003).[3] "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide." Heterocycles. (The core reference for the SeO₂/TBHP protocol improvement).
-
Gogoi, S., et al. (2021). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited." ACS Omega. (The "Green" Choline Hydroxide precursor synthesis).
-
Sharpless, K.B., & Verhoeven, T.R. (1979). "Metal-catalyzed, highly selective oxygenations of olefins and acetylenes with tert-butyl hydroperoxide." Aldrichimica Acta.[3] (Mechanistic grounding for TBHP selectivity).
Disclaimer: This guide is for research purposes only. Selenium compounds are highly toxic.[4] All manipulations must be performed in a functioning fume hood.
Sources
Technical Support Center: Purification of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the column chromatography purification of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification process effectively.
Getting Started: Understanding the Molecule and the Method
7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a polar, heterocyclic compound. The presence of two nitrogen atoms in the naphthyridine core, a ketone (oxo) group, and an aldehyde (carbaldehyde) group makes the molecule susceptible to certain interactions on a chromatographic support.[1] The primary challenge in its purification is often the interaction between the basic nitrogen atoms of the naphthyridine ring and the acidic silanol groups on the surface of standard silica gel, which can lead to poor separation and peak shape.[2]
This guide will focus on normal-phase silica gel chromatography, the most common and accessible method for this class of compounds.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde? A1: Standard silica gel (60 Å, 40-63 µm particle size) is the most effective and widely used stationary phase for purifying naphthyridine derivatives.[3][4] Its polar surface provides good selectivity for separating compounds with varying polarity. In cases of extreme peak tailing or irreversible adsorption, deactivating the silica with a base or using neutral alumina can be considered, though silica generally offers higher resolution.
Q2: How do I select the right mobile phase (eluent)? A2: The key is to find a solvent system that provides a retention factor (Rƒ) for your target compound in the range of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[5] For naphthyridines, common solvent systems consist of a non-polar solvent and a polar solvent. Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes. A typical starting point would be 5% MeOH in DCM, gradually increasing the methanol concentration to achieve the desired Rƒ.[6][7]
Q3: My compound appears to be degrading on the column. What's happening? A3: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds, particularly those with labile functional groups.[8] While the 7-oxo-naphthyridine core is generally stable, aldehydes can be susceptible to oxidation or other acid-catalyzed reactions. If you suspect degradation, neutralizing the silica gel is a critical troubleshooting step.
Q4: Should I use isocratic or gradient elution? A4: For purifying crude reaction mixtures with multiple components of varying polarities, a gradient elution is almost always superior.[3] Starting with a less polar solvent system and gradually increasing the polarity allows for better separation of less polar impurities first, followed by the elution of your target compound with good resolution, and finally washing off highly polar impurities. This approach generally provides sharper peaks and faster purification times compared to an isocratic (constant solvent composition) elution.
Troubleshooting Guide: Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Strong interaction between basic nitrogen atoms and acidic silanol groups on silica.[2] 2. Column overload (too much sample). 3. Poor column packing. | 1. Add 0.5-1% triethylamine (TEA) or ammonia solution to your mobile phase to neutralize the acidic sites.[8] 2. Reduce the sample load. A general rule is 1g of sample per 20-100g of silica, depending on separation difficulty. 3. Repack the column carefully, ensuring a uniform and compact bed. |
| Compound Won't Elute (Stuck on Column) | 1. Mobile phase is not polar enough. 2. Irreversible adsorption to silica due to very high polarity or strong acid-base interactions. | 1. Gradually increase the percentage of the polar solvent (e.g., Methanol) in your eluent. You can go up to 20% MeOH in DCM. 2. If the compound is still retained, consider flushing the column with a small amount of acetic acid in the mobile phase to protonate the nitrogens and reduce their interaction with the silica. Alternatively, consider switching to a different stationary phase like alumina or reversed-phase C18 silica.[2] |
| Poor Separation from Impurities | 1. Inappropriate solvent system. 2. Co-elution of impurities with similar polarity. 3. Column was run too fast. | 1. Re-optimize the solvent system using TLC. Test different solvent combinations (e.g., Ethyl Acetate/Hexane, Acetone/DCM). 2. Try a shallower solvent gradient to increase resolution. 3. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. Flash chromatography relies on optimal flow for good separation.[9] |
| Cracks or Channels in the Silica Bed | 1. The silica gel ran dry during the run. 2. Heat generated from solvent wetting dry-packed silica. | 1. Always keep the silica bed submerged in solvent. Never let the solvent level drop below the top of the silica. 2. Pack the column using a slurry method to dissipate heat and ensure a more uniform bed.[3] |
Troubleshooting Decision Workflow
This diagram outlines a logical process for addressing common purification issues.
Caption: A decision tree for troubleshooting common column chromatography issues.
Detailed Experimental Protocol & Workflow
This protocol provides a self-validating workflow, ensuring that you confirm your separation conditions on a small scale (TLC) before committing your entire sample to the column.
Part 1: TLC Method Development
-
Prepare Stock Solution: Dissolve a small amount of your crude 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde in a suitable solvent like Dichloromethane (DCM) or a DCM/Methanol mixture.
-
Test Solvent Systems: Spot the solution on several TLC plates. Develop each plate in a different solvent system.
-
Test System 1: 95:5 Dichloromethane/Methanol
-
Test System 2: 90:10 Dichloromethane/Methanol
-
Test System 3: 95:5 Ethyl Acetate/Hexane
-
-
Analyze Results: Visualize the plates under UV light (254 nm). The ideal system will show your product spot with an Rƒ value between 0.2 and 0.4, and good separation from major impurities.
-
Refine (If Necessary): If the Rƒ is too high (spot runs too fast), decrease the polarity (less Methanol). If the Rƒ is too low (spot stays at the baseline), increase the polarity (more Methanol).
Part 2: Column Chromatography Purification
-
Column Preparation (Slurry Packing):
-
In a beaker, mix silica gel with your initial, least polar mobile phase (e.g., 100% DCM or 98:2 DCM/MeOH) to form a uniform slurry.[3]
-
Secure the column vertically and pour the slurry in, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a polar solvent (e.g., Methanol).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is your "dry-loaded" sample.[2]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
If using a gradient, systematically and slowly increase the proportion of the more polar solvent (e.g., increase Methanol percentage in DCM from 2% to 10% over several column volumes).
-
-
Fraction Collection & Analysis:
-
Collect the eluent in a series of test tubes or vials.
-
Spot every few fractions onto a TLC plate and develop it in your optimized solvent system to identify which fractions contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.
-
General Purification Workflow Diagram
Caption: Step-by-step workflow for purifying 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.
References
- Benchchem. (n.d.). Purification of Benzo[c]naphthyridine derivatives using column chromatography.
- RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- Benchchem. (n.d.). Synthesis of Benzo[c]naphthyridine Derivatives: Application Notes and Protocols.
- PMC. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives.
- ACS Publications. (2021, July 27). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- PMC. (2025, September 30). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.
- ACS Publications. (2021, July 12). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Naphthyridine Compounds.
- Wikipedia. (n.d.). 1,8-Naphthyridine.
- Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?
- Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Recrystallization of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Welcome to our dedicated technical support guide for the recrystallization of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic compounds. Here, we address common challenges and frequently asked questions to help you achieve the desired purity and yield in your crystallization endeavors.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into troubleshooting, it is crucial to understand the physicochemical characteristics of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde and its parent scaffold. While specific experimental data for the target molecule is not extensively published, we can infer its likely behavior from the known properties of 1,8-Naphthyridine-2-carbaldehyde and the impact of the 7-oxo functional group.
The presence of the aldehyde, lactam (the 7-oxo group), and the nitrogen atoms in the naphthyridine core suggests a molecule with significant polarity. This polarity will govern its solubility profile and, consequently, the choice of recrystallization solvents.
Table 1: Physicochemical Properties of a Structurally Related Compound: 1,8-Naphthyridine-2-carbaldehyde (CAS 64379-45-9)
| Property | Value | Source |
| Molecular Formula | C9H6N2O | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| Melting Point | 138 °C | Chemical-Suppliers.com[2] |
| Boiling Point | 331.3 °C at 760 mmHg | Chemical-Suppliers.com[2] |
| XLogP3 | 1.2 | [1] |
| Polar Surface Area | 42.9 Ų | [1] |
The addition of the 7-oxo group in our target molecule will likely increase its polarity and melting point compared to the parent carboxaldehyde, making it less soluble in non-polar solvents and more soluble in polar protic and aprotic solvents.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the recrystallization of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.
Problem 1: The Compound "Oils Out" and Fails to Crystallize.
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is a common issue with polar compounds that have strong intermolecular interactions. The presence of impurities can also lower the melting point of the mixture, exacerbating this problem.
Solutions:
-
Increase the Solvent Volume: The most immediate remedy is to add more hot solvent to the mixture to fully dissolve the oil.[4] This will decrease the saturation point and may allow for crystallization to occur at a lower temperature upon cooling.
-
Slow Cooling is Critical: Rapid cooling often leads to a sudden increase in supersaturation, favoring oiling out over crystal nucleation and growth.[4] Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath.
-
Solvent System Modification:
-
Single Solvent: If using a single solvent, try switching to one with a lower boiling point, provided it still meets the solubility criteria.
-
Mixed Solvent System: A powerful technique is to use a solvent pair.[5] Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., DMSO, DMF, or a polar protic solvent like ethanol). Then, slowly add a "poor" hot solvent (e.g., water, heptane, or diethyl ether) until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly.
-
Experimental Workflow for Addressing "Oiling Out"
Caption: Decision workflow for troubleshooting "oiling out".
Problem 2: Poor or No Crystal Formation Upon Cooling.
Causality: This issue often arises from two primary causes: the solution is not sufficiently saturated, or there are no nucleation sites for crystals to begin forming.[6]
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4] The microscopic scratches on the glass provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.[4]
-
-
Increase Concentration: If nucleation techniques fail, it's likely that too much solvent was used.[3]
-
Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously, as this can cause bumping.
-
Once the volume is reduced, allow the solution to cool slowly again.
-
-
Lower the Temperature: If crystals do not form at room temperature or in an ice bath, try using a colder cooling bath (e.g., an ice/salt bath or a laboratory-grade freezer).[4]
Problem 3: Low Yield of Recovered Crystals.
Causality: A low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.[3]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Working with a more concentrated solution will maximize the yield upon cooling.
-
Prevent Premature Crystallization:
-
During hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.
-
If crystals do form on the filter paper, you can try to redissolve them by pouring a small amount of hot solvent over them.
-
-
Optimize the Cooling Process: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out.
-
Mother Liquor Analysis: Before discarding the filtrate (mother liquor), you can test it for the presence of a significant amount of dissolved product.[3] A simple way to do this is to take a small sample on a watch glass and allow the solvent to evaporate. If a substantial amount of solid remains, you may be able to recover more product by further cooling or by evaporating some of the solvent from the mother liquor and cooling again.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde?
A1: Given the polar nature of the molecule, good starting points for solvent screening would include polar protic solvents like ethanol and isopropanol, or polar aprotic solvents such as ethyl acetate, acetone, or acetonitrile. For particularly stubborn cases, highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary, often as part of a mixed solvent system. A systematic approach to solvent screening is recommended.[7]
Table 2: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Good balance of polarity; can often dissolve the compound when hot and allow for crystallization upon cooling. |
| Esters | Ethyl Acetate | Medium polarity; may provide a good solubility differential between hot and cold. |
| Ketones | Acetone | Apolar aprotic solvent that can be effective for moderately polar compounds. |
| Nitriles | Acetonitrile | Apolar aprotic solvent, often used in reversed-phase chromatography, indicating its utility for polar molecules. |
| Amides | DMF, DMAc | Highly polar aprotic solvents; useful for dissolving highly crystalline or poorly soluble compounds, often used as the "good" solvent in a pair. |
| Ethers | Dioxane, THF | Can be effective, but care must be taken with peroxide formation. |
| Non-polar | Heptane, Toluene | Likely to be "poor" solvents, useful as anti-solvents in a mixed solvent system. |
Q2: How can I remove colored impurities during recrystallization?
A2: Colored impurities are often large, conjugated organic molecules that can be effectively removed by treating the hot solution with activated charcoal.[6] Add a small amount of charcoal (a spatula tip is usually sufficient) to the hot, dissolved solution and swirl or briefly heat it. The colored impurities adsorb onto the surface of the charcoal. The charcoal can then be removed by hot filtration. Be aware that using too much charcoal can lead to the loss of your desired product.[3]
Workflow for Decolorization with Activated Charcoal
Caption: Procedure for removing colored impurities.
Q3: Is it better to use a single solvent or a mixed solvent system?
A3: The choice depends on the solubility profile of your compound. A single solvent is often simpler, but finding one with the ideal properties (high solubility when hot, low solubility when cold) can be challenging.[8] A mixed solvent system, consisting of a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is much less soluble, offers greater flexibility and is often more effective for purifying polar compounds.[5]
Q4: My recrystallized product has a lower melting point than expected. What does this indicate?
A4: A lowered and broadened melting point is a classic indication that your sample is still impure. The impurities disrupt the crystal lattice, requiring less energy to melt the solid. In this case, a second recrystallization may be necessary to achieve the desired purity.
Q5: How do I dry the crystals after filtration?
A5: After washing the crystals with a small amount of cold solvent on the filter, they can be dried in several ways. For small quantities, air drying on a watch glass is often sufficient. For larger amounts or to speed up the process, a vacuum oven at a temperature well below the compound's melting point is effective. It is important to ensure the crystals are completely dry before taking a final weight for yield calculation or proceeding to the next synthetic step, as residual solvent can inflate the weight and interfere with subsequent reactions.
IV. References
-
Crystallization. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
CRYSTALLIZATION. Available at: [Link]
-
1,8-Naphthyridine-2-carboxaldehyde | CAS 64379-45-9. Chemical-Suppliers.com. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Method of preparing heterocyclic aldehydes. Google Patents. Available at:
-
1,8-Naphthyridine-2-carbaldehyde. PubChem. Available at: [Link]
-
Separation and purification applications for mutagenic impurities. Contract Pharma. Available at: [Link]
-
SOP: CRYSTALLIZATION. UCT Science. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
Sources
- 1. 1,8-Naphthyridine-2-carbaldehyde | C9H6N2O | CID 2050090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine-2-carboxaldehyde | CAS 64379-45-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. esisresearch.org [esisresearch.org]
- 7. mt.com [mt.com]
- 8. community.wvu.edu [community.wvu.edu]
Technical Support Center: Stability & Handling of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique reactivity and stability challenges associated with 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde. This molecule is a critical intermediate in the synthesis of PDE IV inhibitors and other pharmacophores[1]. However, its dual-functional nature—combining a highly electrophilic aza-aromatic aldehyde with an acidic lactam (pyridone-like) core—makes it highly susceptible to degradation under both acidic and basic conditions.
Section 1: Troubleshooting FAQs (Acidic & Basic Conditions)
Q1: During LC-MS analysis in acidic mobile phases (e.g., 0.1% Formic Acid in Methanol/Water), my target mass disappears, and I see major peaks at +18 Da and +32 Da. Is my compound degrading? A1: Your compound is not permanently degrading, but it is undergoing rapid, reversible solvent addition. Aza-aromatic aldehydes are highly electrophilic. The electron-withdrawing nature of the 1,8-naphthyridine ring severely depletes electron density at the C2-formyl carbon. Under acidic conditions, protonation of the N1 nitrogen further exacerbates this electrophilicity, lowering the activation energy for nucleophilic attack by protic solvents. This leads to the formation of stable hydrates (gem-diols, +18 Da) in water, or hemiacetals/acetals (+32 Da / +64 Da) in methanol[2]. Solution: Switch to an aprotic organic modifier (e.g., Acetonitrile) and use a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) for LC-MS analysis.
Q2: When attempting a base-catalyzed condensation (e.g., using NaOH or KOH), the reaction mixture turns dark, and TLC shows the formation of two new polar spots instead of the desired product. What is the mechanism of failure? A2: You are observing the Cannizzaro reaction. Because the 2-carbaldehyde group lacks alpha-hydrogens, it cannot form an enolate. When exposed to strong aqueous bases (pH > 10), the hydroxide ion directly attacks the aldehyde carbonyl, initiating a disproportionation reaction. Two molecules of the aldehyde react to form one molecule of 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carboxylic acid (oxidation) and one molecule of the corresponding 2-(hydroxymethyl) derivative (reduction). Additionally, the lactam NH is deprotonated (pKa ~9.5), which can alter solubility and reactivity[3]. Solution: Use milder, non-nucleophilic bases (e.g., DIPEA, N-methylmorpholine) or conduct the reaction in strictly anhydrous conditions using hindered bases (e.g., LiHMDS) if strong deprotonation is required.
Q3: My compound precipitates out of solution randomly during workup. How can I control its solubility? A3: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is an amphoteric molecule. It contains a basic site (the naphthyridine nitrogens) and an acidic site (the lactam NH). At highly acidic pH (< 3), it forms a soluble cationic salt. At highly basic pH (> 10), it forms a soluble anionic salt. However, near its isoelectric point (typically pH 5-7), the molecule exists predominantly in its neutral (or zwitterionic) form, which has notoriously poor solubility in aqueous media and tends to precipitate[1]. Solution: Leverage this property for isolation. Perform your reaction in a miscible organic solvent, then adjust the aqueous quench to pH 6 to deliberately precipitate the product for filtration.
Section 2: Quantitative Stability Data
Table 1: pH-Dependent Stability Profile of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
| pH Range | Dominant Molecular Species | Primary Degradation / Side Reaction | Estimated Half-Life (Aqueous, 25°C) | Recommended Action |
| < 3.0 | N1-Protonated Cation | Hydration (Gem-diol formation) | < 5 minutes (Equilibrium) | Avoid protic solvents; store dry. |
| 5.0 - 7.0 | Neutral / Zwitterion | Minimal (Highly stable) | > 48 hours | Ideal range for storage/handling. |
| 8.0 - 9.5 | Neutral (Equilibrium) | Aldol self-condensation (slow) | ~ 12 hours | Use mild bases (e.g., DIPEA). |
| > 10.0 | Lactam Anion | Cannizzaro Disproportionation | < 30 minutes | Avoid strong hydroxide bases. |
(Note: Half-life values are empirical estimates based on typical aza-aromatic aldehyde reactivity profiles[2][4]).
Section 3: Visualizing the Degradation Pathways
Fig 1: Mechanistic pathways of pH-dependent degradation and side-reactions.
Section 4: Validated Experimental Protocols
Protocol A: Safe Dissolution and Storage (Preventing Acetalization)
Objective: Prepare a stable stock solution for downstream synthetic applications without compromising the aldehyde functionality.
-
Solvent Selection: Strictly avoid primary alcohols (Methanol, Ethanol) and unbuffered water. Select anhydrous, aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN)[4].
-
Preparation: Weigh the solid 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture absorption.
-
Dissolution: Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1 M). Sonicate for 30 seconds if necessary. Do not heat above 40°C, as thermal stress can induce dimerization.
-
Storage: Store the stock solution in amber glass vials at -20°C. If long-term storage is required, add 3 Å molecular sieves to the vial to scavenge trace water.
Protocol B: Controlled Base-Catalyzed Condensation (Avoiding Cannizzaro)
Objective: Perform a Knoevenagel or Aldol-type condensation using the 2-carbaldehyde group while preserving the lactam core.
-
Reagent Mixing: In a flame-dried flask, dissolve the naphthyridine aldehyde (1.0 eq) and the active methylene compound (1.1 eq) in anhydrous THF.
-
Base Addition: Cool the mixture to 0°C. Dropwise, add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Crucial Step: Do not use NaOH, KOH, or NaOMe, as these will trigger the Cannizzaro reaction or acetalization[1].
-
Reaction Monitoring: Monitor the reaction via LC-MS using an Acetonitrile/Water mobile phase buffered with 10 mM Ammonium Acetate (pH ~6.8) to prevent on-column hydration.
-
Quenching & Isolation: Quench the reaction by adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl). This mildly acidic quench (pH ~5.5) avoids exposing the product to strong acid while protonating the lactam anion, driving the precipitation of the neutral product. Filter the precipitate and wash with cold water.
Section 5: Experimental Workflow Visualization
Fig 2: Optimized experimental workflow for handling and reacting the compound safely.
References
-
Hydration of Aza-aromatic Aldehydes. I. Isolation of the Solid... - Oxford University Press. 2
-
EP1225173A1 - Naphthyridine derivatives - Google Patents. 1
-
SAFETY DATA SHEET - 1,8-Naphthyridine-2-carbaldehyde - Fisher Scientific. 4
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - ACS Omega.3
Sources
Technical Support Center: Scale-Up of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Introduction: The Scale-Up Challenge
The synthesis of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (hereafter referred to as Target Aldehyde ) presents a classic "heterocyclic headache" during scale-up. The core naphthyridinone scaffold is notoriously insoluble ("brick dust"), and the installation of the aldehyde functionality—typically via Selenium Dioxide (
This guide moves beyond bench-scale literature, addressing the heat transfer, mass transfer, and safety constraints encountered when moving from grams to kilograms.
Module 1: The Reaction (Oxidation Chemistry)
Q1: My reaction stalls at ~60% conversion. Adding more only increases tar formation. What is happening?
Diagnosis: This is likely a water/solvent effect or reagent aggregation issue.
The mechanism of
Troubleshooting Protocol:
-
Reagent Quality: Commercial
is hygroscopic. For scale-up, titrate your or use freshly sublimed material. If the reagent is clumpy or sticky, it is hydrated. -
Solvent Switch: Switch from wet 1,4-dioxane to Xylenes or Anhydrous Dioxane .
-
Why? Xylenes allow for a higher reflux temperature (
), pushing the kinetics of the difficult oxidation on the electron-deficient naphthyridine ring.
-
-
The "Water Spike" Technique: Run the reaction under strictly anhydrous conditions until the intermediate species accumulates (monitor by HPLC), then add a stoichiometric quantity of water (1.0–1.5 eq) to trigger the hydrolysis step. This prevents the "stalling" effect of wet solvent.
Q2: We are seeing significant over-oxidation to the carboxylic acid. How do we control selectivity?
Diagnosis: Over-oxidation is driven by prolonged thermal exposure and high local concentrations of oxidant.
Corrective Action:
-
Stop Point Control: Do not rely on TLC. Use HPLC monitoring . Stop the reaction when the Product:Acid ratio drops below 95:5, even if starting material remains (recycling SM is easier than separating the acid).
-
Alternative Oxidant System (Green Scale-Up): Instead of stoichiometric
, use catalytic (10-20 mol%) with tert-Butyl Hydroperoxide (TBHP) as the terminal oxidant.-
Benefit: This maintains a low concentration of active selenium species, reducing side reactions and massive selenium waste.[1]
-
Visual Workflow: Oxidation Strategy
Figure 1: Decision logic for SeO2 oxidation workflow. Note the critical hydrolysis step if anhydrous conditions are used.
Module 2: Purification & Isolation (The "Selenium Nightmare")
Q3: The product is contaminated with red selenium metal that clogs our filters. How do we remove it efficiently at 1kg scale?
Diagnosis: Metallic selenium (red allotrope) forms as the byproduct. It often forms a colloidal suspension that passes through standard filter paper but clogs fine frits.
The "Metabisulfite" Protocol:
-
Hot Filtration: While the reaction mixture is still at reflux temperature, filter it through a pad of Celite 545 .
-
Critical: Pre-heat the funnel. If the solution cools, the naphthyridine product will precipitate in the Celite, causing massive yield loss.
-
-
The Scavenger Wash: After concentrating the filtrate, treat the crude residue/suspension with aqueous Sodium Metabisulfite (
) or Sodium Thiosulfate . -
Final Polish: Recrystallize from DMF/Ethanol or Acetic Acid . Naphthyridines are highly crystalline; exploiting this property is better than chromatography.
Q4: The product is a "brick"—insoluble in everything. How do we get NMR data or process it further?
Technical Insight: 1,8-naphthyridinones possess strong intermolecular hydrogen bonding (dimer formation similar to DNA base pairs) and
Solubility Guide:
| Solvent | Solubility Rating | Application |
| Chloroform/DCM | Poor | Not recommended for extraction. |
| Hot Ethanol/Methanol | Low/Moderate | Good for washing away impurities (trituration). |
| DMF / DMSO | Good | Primary solvents for reaction and recrystallization. |
| Acetic Acid | Excellent | Best for recrystallization. Breaks H-bonds. |
| TFA (Trifluoroacetic acid) | High | Required for NMR ( |
Action: If you cannot dissolve the crude for chromatography, do not force it. Use trituration (slurrying) in boiling ethanol. The impurities (starting material, selenium byproducts) are often more soluble than the target aldehyde.
Module 3: Safety & Stability
Q5: Are there specific storage concerns for the aldehyde?
Issue: Aldehydes on electron-deficient heterocycles are prone to:
-
Air Oxidation: Converting to the carboxylic acid over time.
-
Hydrate Formation: In the presence of moisture, forming the gem-diol.
Recommendation:
-
Store under Argon/Nitrogen .[3]
-
Keep refrigerated (
). -
Do not store in alcohol solvents (methanol/ethanol) for extended periods, as hemiacetals will form, complicating NMR interpretation and stoichiometry in subsequent steps.
Q6: Safety measures for Selenium scale-up?
Critical Hazard:
-
Odor Control: Organoselenium compounds have a vile, persistent garlic odor. Use a bleach scrubber for the reactor off-gas.
-
Waste: All aqueous waste (from metabisulfite washes) must be segregated as Selenium Waste . Do not mix with general aqueous waste.
Module 4: Alternative "Green" Route (Risk Mitigation)
If the
Workflow:
-
React 2-methyl precursor with DMF-DMA to form the enamine (
). -
Oxidative cleavage of the enamine (using
or Ozone) to yield the aldehyde.
-
Pros: No Selenium.
-
Cons: DMF-DMA is expensive; step count increases.
Visual Pathway: Impurity & Route Map
Figure 2: Comparison of synthetic routes and common degradation pathways.
References
-
Goswami, S., et al. (2005).[3] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10, 929-936.[3] (Describes SeO2 oxidation of methyl-naphthyridines). Link
-
Gaikwad, N. D., et al. (2020). "Synthesis of 1,8-naphthyridines: a recent update." Chemistry of Heterocyclic Compounds, 56(8), 976–978.[7] Link
-
Sigma-Aldrich. (n.d.).[8] "1,8-Naphthyridine-2-carbaldehyde Safety Data Sheet." (General safety data for the aldehyde class). Link
-
Sharpless, K. B., et al. (1977). "Selenium dioxide oxidation of olefins." Journal of the American Chemical Society. (Foundational text for SeO2/TBHP catalytic cycles). Link
-
Stanford Environmental Health & Safety. (2023). "Scale-Up Reaction Safety Guide." (Protocols for handling toxic oxidants at scale). Link
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. contractpharma.com [contractpharma.com]
- 7. kthmcollege.ac.in [kthmcollege.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
Work-up procedures for reactions involving 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
[1][2][3][4]
Case ID: NAP-7OXO-CHO-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3]
Introduction
Welcome to the technical support hub for 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (also known as 7-formyl-1,8-naphthyridin-2(1H)-one).[1][2][3]
This intermediate is a critical scaffold in the synthesis of antibacterial agents (similar to nalidixic acid derivatives), DNA-binding ligands, and fluorophores.[3] However, its dual nature—containing both a polar, hydrogen-bonding lactam ring and a reactive electrophilic aldehyde—creates distinct work-up challenges.[1][2][3]
This guide addresses the three most common failure points reported by researchers:
Module 1: The SeO₂ Oxidation Work-up
Context: The most common synthesis route involves the oxidation of 7-methyl-1,8-naphthyridin-2(1H)-one using Selenium Dioxide (SeO₂) in dioxane or acetic acid [1, 2].[1][2][3]
The Problem: The reaction generates colloidal selenium (red/black precipitate) and selenous acid byproducts that bind tenaciously to the basic nitrogen of the naphthyridine ring, leading to "tarry" products and failed elemental analysis.[3][4]
Protocol: The "Hot Filtration" Method
Scientific Rationale: Naphthyridinones are poorly soluble in room-temperature organic solvents due to intermolecular hydrogen bonding (lactam dimers).[2][3] You must keep the mixture hot to keep the product in solution while filtering off the insoluble Selenium metal.[3]
Step-by-Step Procedure:
-
Reaction Termination: Upon completion, do not cool the reaction mixture immediately.
-
Hot Dilution: While maintaining reflux temperature (or ~80°C), dilute the reaction mixture with an equal volume of hot DMF or hot Acetic Acid . This breaks up product-selenium aggregates.[1][2][3]
-
Celite Filtration:
-
Chelation Wash (Optional but Recommended): If the filtrate is still dark red/brown (indicating colloidal Se), add activated charcoal, stir at 60°C for 15 minutes, and re-filter.[2][3]
-
Isolation: Concentrate the filtrate under reduced pressure. If DMF was used, pour the residue into ice-cold water (10x volume) to precipitate the aldehyde.[2][3]
Troubleshooting Workflow (SeO₂ Removal)
Caption: Decision tree for removing Selenium byproducts during naphthyridine isolation.
Module 2: Purification & Solubility
Context: The 7-oxo-7,8-dihydro moiety mimics a DNA base pair, making it prone to "stacking" and poor solubility.[1][2][3]
The Problem: The aldehyde "oils out" during recrystallization or streaks on silica gel columns due to the acidic NH (lactam) and basic N (pyridine-like) interacting with silanols.[2][3]
Solubility Profile & Solvent Selection
| Solvent System | Solubility | Usage Recommendation |
| Water | Insoluble | Use as anti-solvent for precipitation.[1][2][3] |
| Hexane/Ether | Insoluble | Use to wash away non-polar impurities.[2][3] |
| DCM/Chloroform | Moderate | Good for extraction if the molecule is not aggregated.[2][3] |
| DMSO/DMF | High | Use for reaction solvent or NMR analysis.[2][3] |
| Hot Ethanol | Moderate | Best for Recrystallization. |
Protocol: The "Bisulfite Adduct" Purification
If simple recrystallization fails, use the aldehyde functionality to purify the compound chemically.[3]
-
Adduct Formation: Dissolve the crude solid in a minimal amount of Ethanol. Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .[2][3]
-
Precipitation: The bisulfite adduct (a sulfonate salt) should precipitate.[2][3] If not, add ether.[3]
-
Wash: Filter the solid adduct and wash with ether to remove non-aldehyde impurities.[2][3]
-
Regeneration: Suspend the solid in water/DCM.[2][3] Slowly add Sodium Carbonate (Na₂CO₃) until pH ~9-10.[1][2][3] The aldehyde will regenerate and partition into the DCM layer.[3]
Module 3: Stability & Storage
Context: 1,8-Naphthyridine-2-carbaldehydes are electron-deficient.[1][2][3] They are susceptible to:
Protocol: Storage Best Practices
-
Temperature: 2–8°C (Refrigerator).
-
Form: Store as the solid. Do not store in solution (especially DMSO, which can act as an oxidant over time).[2][3]
-
Stabilizer: If storing for >1 month, consider converting to the dimethyl acetal (using trimethyl orthoformate/MeOH) for long-term stability, then hydrolyzing back to the aldehyde immediately before use [1].[2][3][4]
Frequently Asked Questions (FAQ)
Q1: My NMR spectrum in DMSO-d6 shows broad peaks. Is my product impure?
-
Diagnosis: Not necessarily.[2][3] Naphthyridinones often form hydrogen-bonded dimers in solution, leading to line broadening.[2][3]
-
Fix: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube.[1][2][3] This breaks the H-bonds and protonates the ring nitrogen, usually sharpening the signals and shifting the aldehyde proton distinctively downfield (~10 ppm).[3]
Q2: The product turned from yellow to brown overnight. What happened?
-
Fix: Wash the solid with a small amount of cold Ether/Ethanol (1:1).[2][3] If the bulk is still yellow, it is usable.[3] If deep brown throughout, repurify via the Bisulfite method (Module 2).[3]
Q3: Can I use column chromatography?
References
-
Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines."[1][2][3][4][5] Molecules, vol. 10, no.[3] 8, 2005, pp. 929-936.[2][3]
-
Levina, I.I., and Gridnev, A.A.[2][3] "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone." Asian Journal of Chemistry, vol. 31, no.[3] 11, 2019, pp. 2596-2600.[2][3]
-
Brown, D.J.[3] The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience, 2008.[3] (General reference for Naphthyridine pKa and solubility properties).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde and Selenium Dioxide before handling.[1][2][3]
Sources
- 1. US3882132A - Preparation of 1-alkyl-1,4-dihydro-7-substituted-4-oxo-1,8-naphthyridine-3-carboxylic acids via the 3-aminomethyl analogs - Google Patents [patents.google.com]
- 2. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | C13H14N2O3 | CID 604668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of different synthetic routes to 1,8-naphthyridine-2-carbaldehydes
[1]
Executive Summary
The 1,8-naphthyridine-2-carbaldehyde scaffold is a critical intermediate in medicinal chemistry, serving as a "privileged structure" for the development of DNA-intercalating agents, fluorophores, and coordination ligands. Its synthesis, however, is complicated by the electron-deficient nature of the naphthyridine ring, which makes direct formylation (e.g., Vilsmeier-Haack) regiochemically difficult.
This guide compares the two most prevalent synthetic strategies:
-
Oxidative Functionalization (Route A): Selenium dioxide (SeO₂) oxidation of 2-methyl-1,8-naphthyridine.
-
De Novo Cyclization (Route B): Friedländer condensation using "masked" aldehyde equivalents (acetals).
Performance Verdict:
-
For Scalability: Route A is preferred despite toxicity concerns, as 2-methyl precursors are easily synthesized on a multi-gram scale.
-
For Purity/Lab Scale: Route B offers milder conditions and easier purification but requires more expensive, unstable starting materials.
Route A: Selenium Dioxide Oxidation (The Standard Protocol)
This route relies on the "Riley Oxidation" of an activated methyl group adjacent to the ring nitrogen. The electron-withdrawing nature of the 1,8-naphthyridine ring increases the acidity of the C2-methyl protons, facilitating enolization and subsequent attack by SeO₂.
Mechanism & Rationale
The reaction proceeds through an ene-type mechanism followed by a [2,3]-sigmatropic rearrangement. The presence of water (dioxane/H₂O solvent system) is critical to hydrolyze the intermediate selenium ester into the aldehyde.
Key Experimental Insight: Anhydrous conditions often lead to lower yields or over-oxidation to the carboxylic acid. The addition of water mitigates this by accelerating the breakdown of the organoselenium intermediate.
Experimental Protocol
-
Substrate: 2-Methyl-1,8-naphthyridine (synthesized via Friedländer condensation of 2-aminonicotinaldehyde and acetone).
-
Reagents: Selenium Dioxide (SeO₂), 1,4-Dioxane, Water.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in 1,4-dioxane (10 mL/mmol).
-
Activation: Add SeO₂ (1.1 - 1.5 eq) and water (2-3 drops per mmol).
-
Reaction: Heat to 50–60 °C for 4 hours. Note: Do not reflux vigorously; higher temperatures promote over-oxidation to 1,8-naphthyridine-2-carboxylic acid.
-
Filtration: Cool the mixture. Filter off the precipitated black selenium metal through a Celite pad.
-
Isolation: Evaporate the filtrate. The residue is often a yellow solid.
-
Purification: Recrystallize from ethanol or ethyl acetate.
Validation:
-
1H NMR: Look for the disappearance of the methyl singlet (~2.8 ppm) and the appearance of the aldehyde proton singlet at ~10.2 ppm .
-
Visual: The precipitation of black/red selenium is the primary visual indicator of reaction progress.
Route B: Friedländer Condensation with Acetal Precursors (The "Masked" Route)
This approach constructs the pyridine ring already containing the aldehyde functionality (protected as an acetal). It avoids the harsh oxidative conditions of SeO₂ but relies on the stability of the acetal during the condensation.
Mechanism & Rationale
The Friedländer synthesis involves an aldol-type condensation between 2-aminonicotinaldehyde and a ketone containing an
Experimental Protocol
-
Reagent: Pyruvaldehyde dimethyl acetal (1.2 eq), Methanolic KOH (cat.) or Proline (organocatalytic).
Step-by-Step Workflow:
-
Condensation: Mix 2-aminonicotinaldehyde and pyruvaldehyde dimethyl acetal in ethanol with 10% KOH (catalytic).
-
Reflux: Reflux for 2–4 hours.
-
Workup: Evaporate solvent and extract with DCM to isolate the acetal intermediate (2-dimethoxymethyl-1,8-naphthyridine).
-
Hydrolysis: Dissolve the intermediate in THF/H₂O (1:1) and add 1M HCl (2 eq). Stir at RT for 1 hour.
-
Neutralization: Carefully neutralize with NaHCO₃ to pH 7-8.
-
Extraction: Extract with chloroform to obtain the aldehyde.
Validation:
-
Intermediate Check: The acetal intermediate shows two methoxy singlets (~3.4 ppm) and a methine proton (~5.5 ppm).
-
Final Product: Disappearance of methoxy peaks and appearance of -CHO (~10.2 ppm).
Comparative Performance Analysis
The following table contrasts the two routes based on experimental data and practical considerations.
| Feature | Route A: SeO₂ Oxidation | Route B: Acetal Condensation |
| Overall Yield | 50 – 65% | 40 – 55% (Two steps) |
| Purity Profile | Moderate (Trace Se contamination possible) | High (Clean organic byproducts) |
| Reaction Time | 4 – 6 Hours | 6 – 12 Hours (Total) |
| Scalability | High (Gram to Kg scale) | Low/Medium (Cost of acetals) |
| Toxicity | High (Selenium is toxic/teratogenic) | Low (Standard organic solvents) |
| Key Challenge | Preventing over-oxidation to acid | Acetal stability during ring closure |
Visualizing the Pathways
The diagram below illustrates the mechanistic divergence between the two routes.
Caption: Comparison of Route A (Oxidative Functionalization) and Route B (Masked De Novo Synthesis).
Critical Troubleshooting & Expert Tips
Handling Selenium Residues (Route A)
Colloidal selenium is notoriously difficult to remove and can poison downstream catalytic reactions (e.g., Pd-catalyzed couplings).
-
Tip: If simple filtration fails, treat the crude reaction mixture with activated charcoal before recrystallization. Alternatively, washing the organic layer with a solution of sodium thiosulfate can help precipitate soluble selenium species.
Acetal Stability (Route B)
The condensation step requires basic conditions. If the base is too strong (e.g., 50% NaOH), the aldehyde precursor (2-aminonicotinaldehyde) may undergo self-condensation (cannizzaro-like side reactions).
-
Tip: Use piperidine or L-proline as milder catalysts for the Friedländer step to improve chemoselectivity.
Alternative: The Styryl Route (Route C)
If SeO₂ is prohibited by safety regulations and acetals are unavailable, a third "classic" route exists:
-
Condense 2-methyl-1,8-naphthyridine with benzaldehyde in acetic anhydride to form the 2-styryl derivative .
-
Perform Ozonolysis (O₃/DCM, then DMS) or Lemieux-Johnson oxidation (OsO₄/NaIO₄) to cleave the alkene to the aldehyde.
-
Verdict: This is chemically reliable but adds two extra steps compared to Route A.
References
-
Goswami, S., et al. (2005).[5] "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules, 10, 929-936.[5]
-
Mogilaiah, K., et al. (2015).[3] "CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions." Indian Journal of Heterocyclic Chemistry, 24, 305-308.[3]
-
Levina, I.I., & Gridnev, A.A. (2019). "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone." Asian Journal of Chemistry, 31(11), 2596-2600.
-
Saha, D., et al. (2021). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 6(30), 19780–19787.
Absolute Structure Confirmation of 1,8-Naphthyridine Derivatives: A Comparative Technical Guide
Executive Summary
In the development of 1,8-naphthyridine-based therapeutics—ranging from fluoroquinolone analogs to novel CB2 receptor ligands—stereochemical ambiguity is a regulatory critical path. While the 1,8-naphthyridine core is planar, chiral side chains (frequently at the C3 or N1 positions) introduce enantiomeric distinctness that dictates pharmacodynamics.[1]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (VCD, NMR).[1] While SC-XRD remains the regulatory "Gold Standard" for absolute configuration, its application to light-atom organic scaffolds requires specific protocols to overcome weak anomalous scattering.[1]
Part 1: The Primary Protocol – SC-XRD for Light-Atom Organics
The Challenge: Anomalous Scattering in Naphthyridines
1,8-naphthyridines are typically composed of light atoms (C, H, N, O).[1] Standard Molybdenum (Mo) radiation (
-
The Risk: A Flack parameter with high standard uncertainty (
), leading to inconclusive assignments. -
The Solution: Utilization of Copper (Cu) radiation (
Å) or Heavy-Atom Derivatization.
Technical Metrics for Validation
To confirm absolute structure, the following refinement parameters must be met. These serve as the self-validating logic of the experiment.
| Parameter | Symbol | Acceptance Criteria (Light Atom) | Interpretation |
| Flack Parameter | |||
| Hooft Parameter | Probability | Bayesian post-refinement estimate; often more robust than Flack for weak anomalous signal. | |
| Friedel Coverage | - | Percentage of Bijvoet pairs measured. Low coverage invalidates the Flack parameter. |
Optimized Crystallization Protocol for 1,8-Naphthyridines
Naphthyridines exhibit strong
Protocol: Vapor Diffusion (Sitting Drop) [1]
-
Solvent Selection: Dissolve 5 mg of derivative in a "good" solvent (DCM or THF).
-
Antisolvent: Use Hexane or Diethyl Ether as the precipitant.
-
Setup: Place 2
L of sample solution in the well. Seal against a reservoir of 500 L antisolvent. -
Heavy Atom Co-crystallization (Contingency): If
remains ambiguous, co-crystallize with Erdmann’s anion or a heavy-metal salt (e.g., , as naphthyridines chelate metals effectively) to enhance anomalous scattering.[1]
Part 2: Comparative Analysis of Methods
While SC-XRD is definitive, it is not always feasible.[1] The following analysis compares it with Vibrational Circular Dichroism (VCD) and NMR derivatization.
Performance Matrix
| Feature | SC-XRD (Gold Standard) | VCD (Vibrational Circular Dichroism) | NMR (Mosher's Method) |
| Data Type | Direct/Absolute .[1] Measures electron density.[1] | Indirect/Probabilistic . Matches experimental spectra to DFT models. | Relative . Compares chemical shifts of diastereomers. |
| Sample State | Single Crystal (Solid).[1][2][3] | Solution (Oil or Solid).[1] | Solution (Requires chemical reaction).[1][4] |
| Time to Result | 24–48 hours (if crystal exists). | 4–12 hours (measurement) + 2–5 days (DFT calc).[1] | 24 hours (synthesis + NMR time). |
| Material Req. | < 0.5 mg (recoverable).[1] | 5–10 mg (recoverable).[1] | 5–10 mg (consumed/derivatized).[1] |
| Confidence | > 99% (if Flack/Hooft criteria met). | High (dependent on DFT level of theory). | High (dependent on conformational rigidity).[1] |
| Primary Risk | Crystallization failure.[1] | Conformational flexibility leads to poor DFT match.[1] | Incomplete reaction or kinetic resolution issues. |
Critical Decision Logic
-
Use SC-XRD when: You have a solid, stable crystalline sample.[1] It provides the atomic-resolution coordinates required for FDA "New Chemical Entity" (NCE) filings.
-
Use VCD when: The molecule is an oil, cannot crystallize, or is too flexible.[1] VCD is non-destructive and requires no derivatization.[5]
-
Use NMR when: The molecule has a reactive handle (-OH, -NH2) and you lack access to VCD hardware or XRD crystals.[1]
Part 3: Visualization of Workflows
Diagram 1: Strategic Decision Tree
This logic gate ensures resources are not wasted on the wrong technique.
Caption: Strategic workflow for selecting the optimal absolute configuration method based on sample physical state and crystallization success.
Diagram 2: The "Light Atom" Refinement Loop
This details the specific SC-XRD technical pathway to ensure the Flack parameter is valid for organic molecules.
Caption: The self-validating refinement loop. If the standard uncertainty of the Flack parameter is too high, the protocol mandates a change in radiation source or chemical modification.
References
-
Parsons, S., et al. (2013).[1] Use of intensity quotients and differences in absolute structure refinement. National Institutes of Health (PMC). Available at: [Link]
-
Hooft, R. W. W., et al. (2008).[1] Bijvoet-Pair Analysis: Comparison of the Flack and Bayesian Statistics approach. Platon Software.[1] Available at: [Link][1]
-
Watkin, D. J., & Cooper, R. I. (2020).[1][6] Howard Flack and the Flack Parameter. Chemical Crystallography, University of Oxford.[1][6] Available at: [Link]
-
Fu, W. F., et al. (2011).[1] A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures.... Dalton Transactions.[1] Available at: [Link]
-
Wood, M. R., et al. (2021).[1][7] Erdmann's Anion—An Inexpensive and Useful Species for the Crystallization of Illicit Drugs. ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Operational Safety Guide: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
Executive Safety Summary & Risk Assessment
The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is not a generic reagent. It represents a convergence of two distinct hazard classes:
-
The Naphthyridine Core: A nitrogen-rich heterocycle often utilized in medicinal chemistry for its ability to intercalate DNA or inhibit kinases (e.g., Topoisomerase II inhibition). We must treat this as a suspected cytotoxin .
-
The Aldehyde Moiety: A reactive electrophile capable of forming Schiff bases with protein residues (lysine), acting as a sensitizer and potential mutagen .
Operational Classification: Band 3 / HPAPI (High Potency Active Pharmaceutical Ingredient) Intermediate. Default to this classification under the Precautionary Principle until specific toxicology data proves otherwise.
Risk Logic Flow (Graphviz)
Figure 1: Structure-Activity Relationship (SAR) based risk assessment driving the containment requirements.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. This compound requires barrier protection against both dust inhalation (solid state) and dermal absorption (solution state).
| Body Zone | Standard Lab PPE (Insufficient) | REQUIRED PPE (Band 3 Protocol) | Technical Rationale |
| Respiratory | Surgical Mask / N95 | Fit-Tested N95 (Minimum) or P100 Half-Mask | N95 protects against nuisance dust, but P100 is required if the powder is micronized. All handling must occur in a Fume Hood. |
| Dermal (Hands) | Single Latex Gloves | Double Nitrile (0.11 mm min) or Butyl Rubber | Aldehydes can permeate thin latex. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination. |
| Ocular | Safety Glasses | Chemical Goggles or Face Shield | Fine powders float; aldehydes are lachrymators (tear-inducing). Goggles seal the eyes from reactive dust. |
| Body | Cotton Lab Coat | Tyvek® Lab Coat/Sleeves (Disposable) | Cotton absorbs chemicals and holds them against the skin. Tyvek repels dust and liquids. |
Operational Handling Protocol
Objective: Synthesis/Weighing of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde.
Step 1: Engineering Controls Setup
-
Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Containment: Place balance or reaction vessel inside a secondary spill tray.
-
Static Control: Use an ionizing bar if the powder is static-prone (common with dry heterocycles) to prevent aerosolization.
Step 2: Weighing & Transfer (Critical Risk Phase)
-
Don full PPE (Double nitrile gloves, Tyvek coat, Goggles).
-
Pre-weigh solvent in the receiving vessel to minimize the time the solid is dry/exposed.
-
The "Wet Method": If possible, dissolve the solid immediately upon transfer. Solubilized compound is easier to contain than airborne dust.
-
Decontamination: Wipe the exterior of the stock bottle inside the hood with a methanol-dampened wipe before returning it to storage.
Step 3: Reaction Monitoring
-
TLC/HPLC: When taking aliquots, assume the syringe needle is contaminated. Dispose of needles immediately into sharps containers inside the hood. Do not recap.
Workflow Diagram (Graphviz)
Figure 2: Step-by-step containment workflow to minimize exposure during weighing and synthesis.
Disposal & Deactivation
Do not pour down the drain. The biological activity of naphthyridines poses an environmental risk (aquatic toxicity).
Solid Waste:
-
Classification: Hazardous Chemical Waste (Cytotoxic/Reactive).
-
Container: Yellow bag or rigid container labeled "High Potency Solid Waste."
-
Method: Incineration is the only acceptable destruction method to break the naphthyridine ring.
Liquid Waste:
-
Segregation: Halogenated vs. Non-Halogenated (depending on solvent).
-
Labeling: Must explicitly state "Contains Aldehyde & Naphthyridine Derivative."
-
Quenching (Optional for small spills): Treat with aqueous Sodium Bisulfite (
) to form the bisulfite adduct, reducing aldehyde reactivity before disposal.
Emergency Response (Spill/Exposure)
| Scenario | Immediate Action | Medical/Follow-up |
| Inhalation | Move to fresh air immediately. | Seek medical attention. Aldehydes can cause delayed pulmonary edema.[1] |
| Skin Contact | Drench. Wash with soap/water for 15 min.[2] | Monitor for sensitization (rash/redness). Discard contaminated leather/shoes. |
| Eye Contact | Flush for 15 min. Lift eyelids.[1][3][4] | Consult ophthalmologist. Aldehydes can cause corneal clouding. |
| Spill (<5g) | Cover with absorbent pads. Wet wipe.[3] | Treat waste as hazardous. Ventilate area.[3][4][5][6][7][8] |
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1,8-Naphthyridine-2-carbaldehyde. Retrieved from
-
National Institutes of Health (NIH). (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives. PMC. Retrieved from
-
Sigma-Aldrich. (2020). Safety Data Sheet: Heterocyclic Aldehydes. Retrieved from
-
New Jersey Dept of Health. (2012). Hazardous Substance Fact Sheet: Aldehyde Handling. Retrieved from
-
Royal Society of Chemistry. (2024). Design and synthesis of 1,8-naphthyridine analogues. RSC Advances. Retrieved from
Sources
- 1. nj.gov [nj.gov]
- 2. homework.study.com [homework.study.com]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
